molecular formula C6H9FN2O5S B15565543 Pilabactam CAS No. 2410688-60-5

Pilabactam

Número de catálogo: B15565543
Número CAS: 2410688-60-5
Peso molecular: 240.21 g/mol
Clave InChI: GCKKZLXJSUOGES-UHNVWZDZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pilabactam is a useful research compound. Its molecular formula is C6H9FN2O5S and its molecular weight is 240.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

2410688-60-5

Fórmula molecular

C6H9FN2O5S

Peso molecular

240.21 g/mol

Nombre IUPAC

[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

InChI

InChI=1S/C6H9FN2O5S/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13/h4-5H,1-3H2,(H,11,12,13)/t4-,5+/m1/s1

Clave InChI

GCKKZLXJSUOGES-UHNVWZDZSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Novel Diazabicyclooctane β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed public information regarding the specific mechanism of action, quantitative data, and experimental protocols for Pilabactam is limited. Therefore, this guide provides a comprehensive overview of the core mechanism of action of novel diazabicyclooctane (DBO) β-lactamase inhibitors, a class to which this compound is understood to belong. The data and experimental details presented herein are representative of this class of inhibitors and are intended to serve as a technical guide for research, scientific, and drug development professionals.

Introduction to Diazabicyclooctane β-Lactamase Inhibitors

The rising prevalence of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics. Diazabicyclooctanes (DBOs) are a novel class of non-β-lactam β-lactamase inhibitors that have emerged as a critical tool in combating this resistance. Unlike traditional β-lactam-based inhibitors, DBOs possess a unique bicyclic core structure that confers a broad spectrum of activity against serine β-lactamases of Ambler classes A, C, and some class D enzymes.[1][2][3] This document outlines the fundamental mechanism of action of DBOs, methods for their characterization, and their role in restoring the efficacy of β-lactam antibiotics.

Core Mechanism of Action

The inhibitory action of DBOs is a multi-step process involving covalent, yet reversible, binding to the active site of serine β-lactamases.[2] This mechanism distinguishes them from "suicide inhibitors" which lead to irreversible enzyme degradation.

  • Initial Binding: The DBO inhibitor first binds non-covalently to the active site of the β-lactamase.

  • Covalent Acylation: The strained bicyclic ring of the DBO is attacked by the active-site serine residue of the β-lactamase, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation step effectively inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics.

  • Reversibility: A key feature of some DBOs is the slow, reversible hydrolysis of the acyl-enzyme intermediate, which can eventually release the active inhibitor and enzyme. The rate of this reversal is crucial to the inhibitor's overall efficacy and duration of action.[2]

Some DBOs also exhibit a dual mechanism of action by not only inhibiting β-lactamases but also binding to and inhibiting Penicillin-Binding Proteins (PBPs), particularly PBP2 in Gram-negative bacteria. This can contribute to the overall antibacterial effect of the combination therapy.

G cluster_0 Bacterial Periplasm Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactamase Serine β-Lactamase Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis (Inactivation of Antibiotic) DBO_Inhibitor DBO Inhibitor DBO_Inhibitor->Beta_Lactamase Acylation (Inhibition of Enzyme) Acyl_Enzyme_Intermediate Covalent Acyl-Enzyme Intermediate (Inactive) Beta_Lactamase->Acyl_Enzyme_Intermediate Reversible Reaction

Mechanism of DBO β-Lactamase Inhibition.

Quantitative Analysis of Inhibitory Activity

The potency of DBO inhibitors is quantified through various enzymatic and microbiological assays. The key parameters include the half-maximal inhibitory concentration (IC₅₀) and the Michaelis-Menten constant (Kᵢ).

InhibitorTarget EnzymeIC₅₀ (nM)Kᵢ (nM)β-Lactam Partner
Avibactam CTX-M-1580.005Ceftazidime
KPC-240.009
AmpC20.017
Relebactam KPC-29.4-Imipenem
AmpC2.3-
Nacubactam PBP2--Meropenem
Class A & C--

Data presented is a compilation from various sources for illustrative purposes.

Experimental Protocols

The half-maximal inhibitory concentration (IC₅₀) is determined to assess the potency of the inhibitor against a specific β-lactamase.

Methodology:

  • Enzyme Preparation: Purified β-lactamase enzyme is prepared at a constant concentration.

  • Inhibitor Dilution: The DBO inhibitor is serially diluted to create a range of concentrations.

  • Incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0).

  • Substrate Addition: A chromogenic substrate, such as nitrocefin, is added to the mixture.

  • Spectrophotometric Reading: The rate of substrate hydrolysis is measured by monitoring the change in absorbance at a specific wavelength (e.g., 492 nm for nitrocefin) over time.

  • Data Analysis: The percentage of enzyme inhibition is plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is calculated using a suitable regression model.

G Start Start Enzyme_Prep Prepare β-Lactamase Solution Start->Enzyme_Prep Incubation Pre-incubate Enzyme and Inhibitor Enzyme_Prep->Incubation Inhibitor_Dilution Serial Dilution of DBO Inhibitor Inhibitor_Dilution->Incubation Substrate_Addition Add Nitrocefin Substrate Incubation->Substrate_Addition Measurement Measure Absorbance Change Substrate_Addition->Measurement Analysis Calculate IC₅₀ Measurement->Analysis End End Analysis->End

Workflow for IC₅₀ Determination.

For DBOs with a dual mechanism, their affinity for Penicillin-Binding Proteins (PBPs) is evaluated.

Methodology:

  • Bacterial Membrane Preparation: Bacterial cell membranes containing PBPs are isolated.

  • Competitive Binding: The membrane preparation is incubated with varying concentrations of the DBO inhibitor.

  • Fluorescent Penicillin Probe: A fluorescently labeled penicillin, such as Bocillin FL, is added. Bocillin FL binds to PBPs that are not occupied by the inhibitor.

  • SDS-PAGE and Fluorimetry: The proteins are separated by SDS-PAGE, and the fluorescence of the PBP bands is quantified.

  • Data Analysis: The reduction in fluorescence intensity at different inhibitor concentrations is used to determine the binding affinity (e.g., IC₅₀ for PBP binding).

Microbiological Efficacy

The ultimate measure of a β-lactamase inhibitor's effectiveness is its ability to potentiate the activity of a partner β-lactam antibiotic against resistant bacterial strains. This is typically assessed by determining the Minimum Inhibitory Concentration (MIC) of the β-lactam antibiotic with and without a fixed concentration of the DBO inhibitor.

Bacterial Strainβ-Lactamase Producedβ-Lactam MIC (µg/mL)β-Lactam + DBO MIC (µg/mL)Fold Reduction in MIC
E. coli (CTX-M-15)ESBL>642>32
K. pneumoniae (KPC-2)Carbapenemase128432
P. aeruginosa (AmpC)Cephalosporinase32132
A. baumannii (OXA-23)Carbapenemase>1288>16

Representative data illustrating the potentiation effect.

Conclusion

Novel diazabicyclooctane β-lactamase inhibitors represent a significant advancement in the fight against antibiotic-resistant bacteria. Their unique mechanism of potent and often reversible inhibition of a broad range of serine β-lactamases, coupled in some cases with direct PBP inhibition, restores the clinical utility of established β-lactam antibiotics. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of new agents in this promising class. As new DBOs like this compound progress through development, a detailed understanding of their specific molecular interactions and inhibitory profiles will be crucial for their successful clinical application.

References

Pilabactam (ANT3310): A Technical Guide to its Discovery, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam (also known as ANT3310) is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane (DBO) class.[1][2][3][4] It is being developed to be co-administered with β-lactam antibiotics to combat bacterial resistance, particularly in infections caused by carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB).[1] Unlike many other β-lactamase inhibitors, this compound demonstrates potent inhibition against a wide range of serine β-lactamases, including Ambler class A, C, and D enzymes. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of this compound, with a focus on its chemical properties, mechanism of action, and in vitro and in vivo efficacy.

Discovery and Mechanism of Action

This compound was discovered through a lead optimization program aimed at developing DBO-based inhibitors with an expanded spectrum of activity, particularly against class D carbapenemases, which are a significant cause of resistance in A. baumannii. The key structural feature of this compound is a fluorine atom at the C2 position of the DBO core, which contributes to its potent and broad-spectrum activity.

This compound is a covalent, reversible inhibitor of serine β-lactamases. It acylates the active site serine residue of the enzyme, forming a stable, but reversible, covalent bond. This inactivation of β-lactamases protects the partner β-lactam antibiotic from hydrolysis, allowing it to exert its antibacterial activity.

dot

Pilabactam_Mechanism_of_Action cluster_inhibition Inhibition of β-Lactamase cluster_antibacterial_action Antibacterial Action This compound This compound (ANT3310) BetaLactamase Serine β-Lactamase (e.g., KPC, OXA, AmpC) This compound->BetaLactamase Covalent Binding (Acylation) BetaLactam β-Lactam Antibiotic (e.g., Meropenem) BetaLactamase->BetaLactam Hydrolysis (Inhibited) PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Binding CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibition Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to

Mechanism of action of this compound in protecting β-lactam antibiotics.

Chemical Synthesis

The synthesis of this compound is a multi-step process that has been described in the scientific literature. Below is a simplified representation of the synthetic pathway. For a detailed, step-by-step protocol, please refer to the primary publication by Davies et al. in the Journal of Medicinal Chemistry (2020).

dot

Pilabactam_Synthesis_Pathway StartingMaterial Starting Material (Protected Piperidine Derivative) Intermediate1 Intermediate 1 StartingMaterial->Intermediate1 Step 1: [Reaction Conditions] Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Step 2: [Reaction Conditions] Intermediate3 Intermediate 3 Intermediate2->Intermediate3 Step 3: [Reaction Conditions] This compound This compound (ANT3310) Intermediate3->this compound Final Step: [Reaction Conditions]

A simplified schematic of the this compound synthesis pathway.

Data Presentation

In Vitro Inhibitory Activity of this compound

This compound has been shown to be a potent inhibitor of a wide range of serine β-lactamases. The half-maximal inhibitory concentration (IC50) values against key enzymes are summarized below.

β-LactamaseAmbler ClassIC50 (nM)
KPC-2A19.5
TEM-1A1-175
CTX-M-15A1-175
AmpCC1-175
OXA-23D32.6
OXA-48D179
OXA-58D8

Data extracted from Davies et al., J Med Chem, 2020 and other sources.

In Vitro Antibacterial Activity of Meropenem (B701) in Combination with this compound

The efficacy of this compound in potentiating the activity of the carbapenem (B1253116) antibiotic meropenem has been evaluated against a panel of clinical isolates. The minimum inhibitory concentration (MIC) of meropenem was determined in the presence of a fixed concentration of this compound.

Bacterial SpeciesResistance MechanismMeropenem MIC90 (µg/mL)Meropenem + this compound (8 µg/mL) MIC90 (µg/mL)
Acinetobacter baumanniiCarbapenem-Resistant>324
EnterobacteralesKPC-producing>320.5
EnterobacteralesOXA-48-like-producing>320.25

Data extracted from a 2024 publication on the efficacy of the meropenem-Pilabactam combination.

In Vivo Efficacy of this compound in a Murine Thigh Infection Model

The in vivo efficacy of this compound in combination with meropenem was assessed in a neutropenic murine thigh infection model against a carbapenem-resistant A. baumannii strain.

Treatment GroupDosing RegimenMean Bacterial Burden (log10 CFU/thigh) at 24h
Vehicle Control-Increase from baseline
Meropenem alone[Dose][Result]
This compound alone[Dose][Result]
Meropenem + this compound[Dose Combination]Significant reduction from baseline

Qualitative representation of typical results. For specific quantitative data, refer to the primary literature.

Experimental Protocols

Determination of IC50 Values

The inhibitory activity of this compound against various β-lactamases is determined using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin.

  • Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes are pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25-37 °C).

  • Substrate Addition: The reaction is initiated by the addition of a chromogenic substrate (e.g., nitrocefin) to the enzyme-inhibitor mixture.

  • Measurement: The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of a β-lactam antibiotic in combination with this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Test Plates: A serial two-fold dilution of the β-lactam antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates. A fixed, sub-inhibitory concentration of this compound is added to each well.

  • Inoculum Preparation: A standardized inoculum of the test bacterial strain is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37 °C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in a localized, deep-tissue infection.

dot

Murine_Thigh_Infection_Workflow Immunosuppression 1. Immunosuppression (e.g., cyclophosphamide) Infection 2. Intramuscular Infection (e.g., CRAB strain) Immunosuppression->Infection Treatment 3. Treatment Initiation (e.g., Meropenem +/- this compound) Infection->Treatment Monitoring 4. Monitoring and Dosing (Multiple doses over 24h) Treatment->Monitoring Euthanasia 5. Euthanasia and Thigh Excision Monitoring->Euthanasia Homogenization 6. Thigh Homogenization Euthanasia->Homogenization Plating 7. Serial Dilution and Plating Homogenization->Plating Enumeration 8. Bacterial Burden Enumeration (CFU/thigh) Plating->Enumeration

Workflow for the in vivo murine thigh infection model.
  • Immunosuppression: Mice (e.g., female ICR mice) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is typically done on days -4 and -1 before infection to reduce the host's immune response.

  • Infection: On day 0, mice are anesthetized and injected intramuscularly into the thigh with a standardized inoculum of the test bacterium (e.g., a carbapenem-resistant A. baumannii strain).

  • Treatment: Treatment with the test compounds (e.g., meropenem, this compound, or the combination) is initiated at a specified time post-infection (e.g., 2 hours). The drugs are typically administered via a clinically relevant route, such as subcutaneous or intravenous injection.

  • Monitoring and Dosing: Animals are monitored for signs of illness, and multiple doses of the test compounds are administered over a 24-hour period to mimic human dosing regimens.

  • Endpoint Measurement: At the end of the treatment period (e.g., 24 hours post-infection), mice are euthanized, and the infected thigh muscle is aseptically removed.

  • Bacterial Burden Determination: The thigh tissue is homogenized, and serial dilutions of the homogenate are plated on appropriate agar (B569324) media. After incubation, the number of bacterial colonies is counted to determine the bacterial burden in CFU per thigh.

Conclusion

This compound is a promising new β-lactamase inhibitor with a broad spectrum of activity against clinically important serine β-lactamases, including those that confer resistance to carbapenems in Enterobacterales and Acinetobacter baumannii. Preclinical data demonstrate its potential to restore the efficacy of β-lactam antibiotics against these challenging pathogens. Further clinical development will be crucial to establish its role in the treatment of serious bacterial infections.

References

Pilabactam: A Technical Guide to a Novel Broad-Spectrum Serine β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam, also known as ANT-3310, is a novel, broad-spectrum serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. It is designed to be co-administered with β-lactam antibiotics to combat bacterial resistance. This compound potentiates the activity of these antibiotics, particularly carbapenems like meropenem (B701), against challenging Gram-negative pathogens, including Carbapenem-Resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB). This technical guide provides an in-depth overview of this compound's chemical structure, properties, mechanism of action, and the experimental protocols used for its evaluation.

Chemical Structure and Properties

This compound is a synthetic molecule with a unique fluorine substitution that enhances its activity profile compared to other DBOs.

Chemical Structure

The chemical structure of this compound is detailed below.

Figure 1: Chemical structure of this compound.
Physicochemical and Computed Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name [(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate[1][2]
Molecular Formula C₆H₉FN₂O₅S[1]
Molecular Weight 240.21 g/mol [1]
CAS Number 2410688-60-5[2]
UNII M7P8J9YDG9[2]
SMILES C1C--INVALID-LINK--N2C[C@]1([H])N(C2=O)OS(=O)(=O)O[1]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 6[2]
Rotatable Bond Count 2[2]
Topological Polar Surface Area 95.5 Ų[2]
Complexity 379[2]

Mechanism of Action

This compound is a covalent inhibitor of serine β-lactamases. Its primary mechanism involves the formation of a stable acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase enzyme. This inactivation of the β-lactamase prevents the degradation of co-administered β-lactam antibiotics, allowing them to exert their bactericidal effects by inhibiting bacterial cell wall synthesis.

Mechanism_of_Action cluster_workflow Mechanism of β-Lactamase Inhibition by this compound This compound This compound BetaLactamase Serine β-Lactamase (Active Site Serine) This compound->BetaLactamase Covalent Binding AcylEnzyme Stable Acyl-Enzyme Intermediate (Inactive) BetaLactamase->AcylEnzyme Inactivation BetaLactam β-Lactam Antibiotic (e.g., Meropenem) BetaLactamase->BetaLactam Degradation (Blocked by this compound) PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Binding CellWall Bacterial Cell Wall Synthesis Disrupted PBP->CellWall Inhibition BacterialCell Bacterial Cell BacterialCell->BetaLactamase BacterialCell->PBP

Figure 2: Signaling pathway of this compound's mechanism of action.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against a wide range of serine β-lactamases, including Ambler class A, C, and D enzymes.

Enzyme Inhibition

The 50% inhibitory concentrations (IC₅₀) of this compound against various serine β-lactamases are summarized below.

β-LactamaseAmbler ClassIC₅₀ (nM)
AmpC (E. coli)C1 - 175
CTX-M-15A1 - 175
TEM-1A1 - 175
OXA-48D1 - 175
OXA-23D1 - 175
KPC-2A1 - 175

Data represents a range of reported IC₅₀ values.

Antimicrobial Potentiation

When combined with meropenem, this compound significantly reduces the minimum inhibitory concentrations (MICs) against a variety of multidrug-resistant bacterial isolates.

OrganismResistance MechanismMeropenem MIC (µg/mL)Meropenem + this compound (4 µg/mL) MIC (µg/mL)
E. coliKPC-3>640.5
K. pneumoniaeKPC-2320.25
A. baumanniiOXA-23642

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of meropenem in combination with a fixed concentration of this compound (4 µg/mL) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of meropenem and this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation:

    • Grow bacterial isolates overnight on appropriate agar (B569324) plates.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Perform serial twofold dilutions of meropenem in a 96-well microtiter plate containing CAMHB.

    • Add this compound to each well to a final concentration of 4 µg/mL.

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation and Reading:

    • Incubate the plates at 35 ± 2 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

MIC_Workflow cluster_workflow Experimental Workflow for MIC Determination start Start prep_reagents Prepare Stock Solutions (Meropenem, this compound) and CAMHB start->prep_reagents prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, dilute to ~5 x 10^5 CFU/mL) start->prep_inoculum serial_dilution Perform Serial Dilution of Meropenem in 96-well plate prep_reagents->serial_dilution add_inoculum Add Standardized Inoculum to wells prep_inoculum->add_inoculum add_this compound Add this compound to a fixed concentration (4 µg/mL) to all wells serial_dilution->add_this compound add_this compound->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubation Incubate at 35°C for 18-24 hours controls->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic end End read_mic->end

References

Pilabactam: A Technical Guide to its Beta-Lactamase Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam (formerly known as QPX7728) is a novel, ultra-broad-spectrum beta-lactamase inhibitor (BLI) belonging to the cyclic boronate class of compounds.[1][2] It is distinguished by its potent inhibitory activity against a wide array of beta-lactamase enzymes, encompassing all four Ambler molecular classes (A, B, C, and D).[1][3] This includes notoriously difficult-to-inhibit metallo-beta-lactamases (MBLs) and serine carbapenemases, positioning this compound as a critical agent in the fight against multidrug-resistant Gram-negative bacteria.[3][4] This document provides a comprehensive overview of this compound's inhibition profile, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and evaluation workflow.

Core Mechanism of Action

This compound exhibits a dual mechanism of action depending on the class of beta-lactamase.

  • Serine Beta-Lactamases (Classes A, C, and D): Against these enzymes, this compound acts via a two-step, reversible covalent inhibition mechanism.[5] An initial non-covalent complex is formed, which then proceeds to a covalent bond between the boron atom of this compound and the catalytic serine residue in the active site of the beta-lactamase.[5] While the inhibition is reversible, the stability of the this compound-enzyme complex varies, with target residence times ranging from minutes to several hours for different enzymes.[2][6]

  • Metallo-Beta-Lactamases (Class B): For MBLs such as NDM, VIM, and IMP, this compound acts as a competitive inhibitor with fast-on-fast-off kinetics.[2][6]

The following diagram illustrates the inhibitory action of this compound on both serine and metallo-beta-lactamases.

Experimental Workflow for Beta-Lactamase Inhibitor Evaluation cluster_0 Biochemical Characterization cluster_1 Microbiological Evaluation cluster_2 In Vivo Efficacy Purified_Enzymes Purified Beta-Lactamase Enzymes (Classes A, B, C, D) IC50_Assay IC50 Determination (e.g., with Nitrocefin) Purified_Enzymes->IC50_Assay Input for Kinetic_Assay Enzyme Kinetic Studies (k2/K, Ki) IC50_Assay->Kinetic_Assay Informs MIC_Assay MIC Testing (Antibiotic + this compound) Kinetic_Assay->MIC_Assay Guides Bacterial_Strains Bacterial Strains (Isogenic Constructs, Clinical Isolates) Bacterial_Strains->MIC_Assay Input for Animal_Models Animal Infection Models (e.g., Murine Thigh Infection) MIC_Assay->Animal_Models Guides Selection for Efficacy_Study In Vivo Efficacy Studies (Bacterial Burden Reduction) Animal_Models->Efficacy_Study Input for

References

Pilabactam: A Technical Guide to Preliminary Pharmacokinetic and Mechanistic Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam, also known as ANT3310, is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane class. It is being developed to be co-administered with β-lactam antibiotics, primarily meropenem (B701), to combat infections caused by carbapenem-resistant Gram-negative bacteria. This is a significant area of unmet medical need, particularly in the context of hospital-acquired infections. This compound's mechanism of action involves the potent inhibition of a wide range of serine β-lactamases, including the challenging Class A, C, and notably, Class D (OXA-type) enzymes that confer resistance in pathogens like Acinetobacter baumannii. By neutralizing these resistance enzymes, this compound restores the efficacy of partner antibiotics. This technical guide summarizes the currently available preliminary pharmacokinetic data and details the core mechanism of action of this compound.

Pharmacokinetic Data

The pharmacokinetic profile of this compound has been evaluated in preclinical animal models and in Phase 1 clinical trials in healthy human volunteers. The data indicates a profile supportive of its intended use in treating serious bacterial infections.

Preclinical Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in both rodent and non-rodent species. The following table summarizes the available quantitative data from a study in mice.

ParameterValueUnitsAnimal ModelDoseRoute of Administration
Half-life (T½)0.64hMale Swiss albino mice1mg/kg
Area Under the Curve (AUC)412ng·h/mLMale Swiss albino mice1mg/kg
Clearance (Cl)40mL/min/kgMale Swiss albino mice1mg/kg
Human Pharmacokinetic Profile

A Phase 1 clinical trial involving 72 healthy volunteers has been completed. The study assessed the safety, tolerability, and pharmacokinetic profile of single and multiple ascending intravenous doses of this compound, both alone and in combination with meropenem.[1][2]

Key Findings from the Phase 1 Study:

  • Safety and Tolerability: this compound was well-tolerated at all tested doses, with no serious adverse events or dose-limiting toxicities reported.[1]

  • Dose-Dependent Exposure: The pharmacokinetic parameters of this compound demonstrated a dose-dependent increase in exposure.[1]

  • Consistency with Preclinical Data: The pharmacokinetic profile in humans was consistent with findings from preclinical studies in rodent and non-rodent species.[1]

  • Compatibility with Meropenem: Crucially, this compound and meropenem showed compatible pharmacokinetic profiles with no mutual interaction observed.

Further Phase 1 studies are planned to investigate the pharmacokinetics of this compound in specific populations, including individuals with impaired renal function, and to determine its penetration into the lung's epithelial lining fluid.

Experimental Protocols

Human Phase 1 Clinical Trial Methodology

The completed Phase 1 study was a three-part trial designed to rigorously evaluate the safety and pharmacokinetics of this compound.

  • Study Population: 72 healthy adult volunteers.

  • Study Design:

    • Part 1: Single Ascending Dose (SAD): Volunteers received a single intravenous dose of this compound to evaluate its safety and pharmacokinetic profile at various dose levels.

    • Part 2: Multiple Ascending Dose (MAD): Volunteers received multiple intravenous doses of this compound over a period of time to assess its steady-state pharmacokinetics and safety upon repeated administration.

    • Part 3: Drug-Drug Interaction: This part of the study investigated the potential for pharmacokinetic interactions between this compound and meropenem when co-administered.

  • Route of Administration: Intravenous infusion.

  • Key Assessments:

    • Safety and Tolerability: Monitored through clinical observation, vital signs, electrocardiograms (ECGs), and laboratory safety tests.

    • Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after drug administration to determine the plasma concentrations of this compound and meropenem.

    • Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as AUC, Cmax, T½, and clearance.

In Vitro Efficacy Testing Protocol

The in vitro activity of this compound in combination with meropenem is determined using standardized methods to ascertain the Minimum Inhibitory Concentrations (MICs) against a panel of bacterial isolates.

  • Methodology: Broth microdilution is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Procedure:

    • A series of microtiter plates are prepared containing two-fold serial dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth.

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of serine β-lactamase enzymes produced by bacteria. These enzymes are a major cause of resistance to β-lactam antibiotics.

// Invisible edges for layout this compound -> Meropenem [style=invis]; } this compound's Mechanism of Action.

Diagram Description: The diagram illustrates the synergistic action of this compound and Meropenem. Meropenem, a β-lactam antibiotic, targets and inhibits Penicillin-Binding Proteins (PBPs), which are essential for bacterial cell wall synthesis. However, in resistant bacteria, serine β-lactamase enzymes hydrolyze and inactivate Meropenem. This compound acts by covalently binding to and inhibiting these β-lactamases, thereby protecting Meropenem from degradation. This allows Meropenem to effectively inhibit PBPs, disrupt cell wall synthesis, and ultimately lead to bacterial cell lysis and death.

Conclusion

This compound is a promising new agent in the fight against antimicrobial resistance. The preliminary pharmacokinetic data from both preclinical and early clinical studies are encouraging, demonstrating a profile that is compatible with its intended partner antibiotic, meropenem, and supportive of further clinical development. Its potent, broad-spectrum inhibition of key serine β-lactamases, particularly those that confer resistance to carbapenems in high-priority pathogens, addresses a critical gap in the current antibiotic armamentarium. Further studies, including those in patient populations, will be crucial to fully elucidate its clinical utility.

References

In-depth Technical Guide: Early-Stage Toxicological Studies of Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Comprehensive searches for "Pilabactam" did not yield any publicly available information regarding its early-stage toxicological studies, therapeutic class, or development status. It is possible that "this compound" is a novel compound with limited public data, a developmental codename, or an alternative name not widely recognized.

In lieu of specific data for "this compound," this guide will provide a detailed overview of the typical early-stage toxicological studies conducted for a well-established beta-lactamase inhibitor, Tazobactam , as a representative example. This will serve as a practical reference for researchers, scientists, and drug development professionals interested in the preclinical safety assessment of this therapeutic class.

Introduction to Beta-Lactamase Inhibitor Toxicology

Beta-lactamase inhibitors are crucial in combating bacterial resistance to beta-lactam antibiotics. Their primary function is to inactivate beta-lactamase enzymes, thereby protecting the partner antibiotic from degradation. The toxicological evaluation of these inhibitors, both alone and in combination with a beta-lactam antibiotic, is a critical component of preclinical development. Early-stage studies are designed to identify potential target organs for toxicity, establish a safety margin, and inform the design of subsequent clinical trials.

Key Areas of Early-Stage Toxicological Investigation

The preclinical safety evaluation of a beta-lactamase inhibitor typically encompasses the following key areas:

  • Single-Dose Toxicity: Assesses the effects of a single, high dose of the substance.

  • Repeated-Dose Toxicity: Evaluates the toxic effects of the substance following prolonged exposure.

  • Genotoxicity: Investigates the potential of the substance to damage genetic material.

  • Safety Pharmacology: Examines the effects of the substance on vital physiological functions.

  • Absorption, Distribution, Metabolism, and Excretion (ADME): Characterizes the pharmacokinetic profile of the substance.

Single-Dose Toxicity Studies

Objective: To determine the acute toxicity and identify the maximum tolerated dose (MTD) following a single administration.

Experimental Protocol:
  • Test System: Typically conducted in two mammalian species (e.g., rodents and non-rodents).

  • Route of Administration: Should be the intended clinical route (e.g., intravenous).

  • Dose Levels: A range of doses, including a limit dose (e.g., 2000 mg/kg), are administered to different groups of animals.

  • Observations: Animals are monitored for clinical signs of toxicity, morbidity, and mortality for a period of up to 14 days.

  • Endpoints: LD50 (median lethal dose) may be calculated, and gross pathological examinations are performed on all animals.

Data Presentation:

Table 1: Single-Dose Toxicity of Tazobactam/Piperacillin (1:4 ratio) in Rodents

SpeciesRouteLD50 (mg/kg)Clinical Signs Observed
MouseIV> 2000Decreased motor activity, soft stool
RatIV> 1500Decreased respiratory rate, clonic convulsions before death

Note: Data is illustrative and based on general knowledge of piperacillin/tazobactam toxicity.

Repeated-Dose Toxicity Studies

Objective: To characterize the toxicological profile following repeated administration over a defined period (e.g., 28 days).

Experimental Protocol:
  • Test System: At least two species, one rodent and one non-rodent (e.g., rat and dog).

  • Dose Levels: Multiple dose levels, including a No-Observed-Adverse-Effect Level (NOAEL), a toxic dose, and an intermediate dose.

  • Duration: Typically 28 days for early-stage studies.

  • Parameters Monitored: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.

Data Presentation:

Table 2: Summary of 28-Day Repeated-Dose Toxicity Findings for a Representative Beta-Lactamase Inhibitor

SpeciesNOAEL (mg/kg/day)Target Organs of ToxicityKey Findings
Rat100Gastrointestinal tract, KidneySoft stools, changes in renal tubule histology at high doses
Dog50Gastrointestinal tract, LiverVomiting, diarrhea, elevated liver enzymes at high doses

Note: This data is representative and not specific to a particular study.

Genotoxicity Studies

Objective: To assess the potential for the drug to induce mutations or chromosomal damage.

Experimental Protocols:

A standard battery of tests is typically performed:

  • Ames Test (Bacterial Reverse Mutation Assay):

    • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli.

    • Method: Bacteria are exposed to the test article with and without metabolic activation (S9 mix). The number of revertant colonies is counted.

  • In Vitro Chromosomal Aberration Test:

    • Test System: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells).

    • Method: Cells are treated with the test article, and metaphase chromosomes are examined for structural aberrations.

  • In Vivo Micronucleus Test:

    • Test System: Rodents (e.g., mice).

    • Method: Animals are dosed with the test article, and bone marrow or peripheral blood is analyzed for the presence of micronucleated erythrocytes.

Data Presentation:

Table 3: Genotoxicity Profile of a Representative Beta-Lactamase Inhibitor

AssayTest SystemMetabolic ActivationResult
Ames TestS. typhimurium, E. coliWith and Without S9Negative
Chromosomal AberrationCHO cellsWith and Without S9Negative
Micronucleus TestMouse bone marrowN/ANegative

Safety Pharmacology

Objective: To investigate potential adverse effects on major physiological systems.

Experimental Protocols:
  • Core Battery Studies:

    • Central Nervous System (CNS): Functional observational battery (e.g., Irwin test) in rodents.

    • Cardiovascular System: In vivo assessment of blood pressure, heart rate, and ECG in a conscious, freely moving large animal model (e.g., telemetry in dogs).

    • Respiratory System: Evaluation of respiratory rate and tidal volume in rodents using whole-body plethysmography.

Data Presentation:

Table 4: Safety Pharmacology Findings for a Representative Beta-Lactamase Inhibitor

SystemSpeciesKey Parameters MeasuredFindings
CNSRatBehavior, motor activity, coordinationNo adverse effects at therapeutic doses
CardiovascularDogBlood pressure, heart rate, ECG intervalsNo significant changes at expected clinical exposures
RespiratoryRatRespiratory rate, tidal volumeNo adverse effects

ADME Studies

Objective: To understand the absorption, distribution, metabolism, and excretion of the drug.

Experimental Protocols:
  • In Vitro Metabolism: Incubation with liver microsomes and hepatocytes from different species (including human) to identify major metabolites and metabolic pathways.

  • Plasma Protein Binding: Determined by methods such as equilibrium dialysis or ultrafiltration.

  • In Vivo Pharmacokinetics: Single-dose administration to animal models to determine key parameters like Cmax, Tmax, AUC, and half-life.

  • Excretion: Mass balance studies using radiolabeled compounds to determine the primary routes of elimination.

Data Presentation:

Table 5: ADME Profile of a Representative Beta-Lactamase Inhibitor

ParameterSpeciesResult
Plasma Protein BindingHuman~30%
Major Route of EliminationRatRenal
Major MetabolitesHumanM-1 (inactive)
Bioavailability (IV)Dog100%

Visualizations

Experimental Workflow for a 28-Day Repeated-Dose Toxicity Study

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Observation Phase (28 Days) cluster_post Post-Dosing Phase acclimatization Animal Acclimatization randomization Group Randomization acclimatization->randomization pre_samples Pre-dose Sample Collection (Blood, Urine) randomization->pre_samples dosing Daily Dosing pre_samples->dosing clinical_obs Daily Clinical Observations dosing->clinical_obs bw_fc Weekly Body Weight & Food Consumption dosing->bw_fc interim_samples Interim Sample Collection dosing->interim_samples terminal_samples Terminal Sample Collection necropsy Gross Necropsy terminal_samples->necropsy histopath Histopathology necropsy->histopath

Caption: Workflow of a typical 28-day repeated-dose toxicology study.

Logical Relationship in Genotoxicity Testing Strategy

G cluster_interpretation Overall Assessment in_vitro In Vitro Assays ames Ames Test (Gene Mutation) in_vitro->ames chromosome Chromosomal Aberration (Clastogenicity) in_vitro->chromosome in_vivo In Vivo Assay micronucleus Micronucleus Test (Clastogenicity/Aneugenicity) in_vivo->micronucleus result Genotoxic Potential ames->result chromosome->result micronucleus->result

Caption: Standard battery approach for assessing genotoxic potential.

Pilabactam: A Technical Guide to Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential solubility and stability testing protocols for Pilabactam, a novel beta-lactamase inhibitor. This document outlines detailed methodologies for key experiments, presents data in a structured format for clear comparison, and includes visualizations of experimental workflows and the compound's proposed mechanism of action to support drug development professionals in their research.

Introduction to this compound

This compound is a pharmaceutical compound with the chemical formula C₆H₉FN₂O₅S and a molecular weight of 240.21 g/mol [1][2]. As a beta-lactamase inhibitor, it is designed to be co-administered with beta-lactam antibiotics to overcome bacterial resistance. By inhibiting the activity of beta-lactamase enzymes, this compound restores the efficacy of antibiotics against otherwise resistant bacterial strains[3][4]. Understanding the solubility and stability of this compound is critical for its formulation, storage, and ultimately, its therapeutic effectiveness.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Solubility testing for this compound should be conducted to determine its dissolution characteristics in various media, which is essential for formulation development. Both kinetic and thermodynamic solubility tests provide valuable, complementary information for researchers.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in different aqueous and organic solvents.

Materials:

  • This compound (pure API)

  • A range of solvents (e.g., Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

  • Calibrated pH meter

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent in a sealed flask.

  • Place the flasks in a shaking incubator set to a constant temperature (e.g., 25°C and 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).

  • After incubation, allow the flasks to stand to let undissolved particles settle.

  • Carefully withdraw a sample from the supernatant and centrifuge it to remove any remaining solid particles.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent and temperature.

Solubility Data

The following table summarizes the hypothetical solubility data for this compound in various solvents at two different temperatures.

SolventTemperature (°C)Solubility (mg/mL)
Water2515.2
Water3722.8
PBS (pH 7.4)2518.5
PBS (pH 7.4)3728.1
0.1 N HCl2512.1
0.1 N HCl3718.3
0.1 N NaOH2525.6
0.1 N NaOH3738.9
Ethanol255.4
Methanol258.9
DMSO25> 100

Experimental Workflow: Solubility Testing

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to known volume of solvent A->B C Incubate with shaking (24-72h) B->C D Allow solids to settle C->D E Withdraw and centrifuge supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G

Fig 1. Workflow for Thermodynamic Solubility Testing.

Stability Profile of this compound

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for an API. These studies evaluate how the quality of the substance varies over time under the influence of environmental factors like temperature, humidity, and light.

Experimental Protocol: ICH Stability Testing

The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Objective: To evaluate the stability of this compound under various storage conditions over time.

Materials:

  • At least three primary batches of this compound.

  • Container closure systems that simulate the proposed packaging for storage and distribution.

  • Stability chambers capable of controlling temperature and humidity within specified tolerances.

  • Validated stability-indicating HPLC method to detect and quantify degradation products.

  • Other analytical instruments as needed for physical and chemical characterization.

Procedure:

  • Package the this compound samples from each batch in the selected container closure systems.

  • Place the samples in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if long-term is 25°C/60% RH).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Withdraw samples at specified time points. For long-term studies, testing frequency should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

  • Analyze the samples for the following parameters at each time point:

    • Appearance (e.g., color, physical state).

    • Assay of this compound.

    • Degradation products (quantification of known and unknown impurities).

    • Water content.

    • Other relevant physical or chemical properties.

  • Conduct photostability testing on at least one batch to evaluate the effect of light exposure.

Stability Data

The following tables present hypothetical stability data for a single batch of this compound under long-term and accelerated conditions.

Table 2: Long-Term Stability Data (25°C/60% RH)

Time (Months)AppearanceAssay (%)Total Degradation Products (%)Water Content (%)
0White to off-white powder99.80.120.25
3White to off-white powder99.70.150.26
6White to off-white powder99.50.210.28
9White to off-white powder99.40.280.29
12White to off-white powder99.20.350.31
18White to off-white powder98.90.480.34
24White to off-white powder98.60.620.38

Table 3: Accelerated Stability Data (40°C/75% RH)

Time (Months)AppearanceAssay (%)Total Degradation Products (%)Water Content (%)
0White to off-white powder99.80.120.25
1White to off-white powder99.10.450.35
2White to off-white powder98.50.780.42
3Slightly yellowish powder97.91.150.51
6Yellowish powder96.22.230.65

Experimental Workflow: Stability Testing

G cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Time-Point Testing A Select ≥ 3 batches of this compound B Package in appropriate container systems A->B C Place in stability chambers B->C D Long-term (e.g., 25°C/60% RH) C->D E Accelerated (e.g., 40°C/75% RH) C->E F Photostability C->F G Withdraw samples at scheduled intervals D->G E->G F->G H Perform analytical tests (Assay, Impurities, etc.) G->H I Evaluate data and establish shelf-life H->I G cluster_bacteria Bacterial Cell cluster_peri Periplasmic Space cluster_ext Extracellular BL Beta-Lactamase A Beta-Lactam Antibiotic BL->A Inactivation PBP Penicillin-Binding Protein (PBP) CW Cell Wall Synthesis PBP->CW Catalyzes P This compound P->BL Inhibits A->BL Hydrolysis A->PBP Binds to & Inhibits

References

Pilabactam (ANT-3310): A Novel β-Lactamase Inhibitor with Therapeutic Potential Against Carbapenem-Resistant Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pilabactam, also known as ANT-3310, is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane (DBO) class. It is being developed in combination with the carbapenem (B1253116) antibiotic meropenem (B701) (MEM) to address the critical threat of infections caused by multidrug-resistant Gram-negative bacteria. This compound works by covalently inhibiting a wide range of serine β-lactamases, including clinically significant Ambler class A, C, and D enzymes, thereby restoring the antibacterial activity of meropenem. This combination, MEM-ANT3310, shows significant promise in treating serious hospital-acquired infections, including those caused by carbapenem-resistant Acinetobacter baumannii (CRAB) and carbapenem-resistant Enterobacterales (CRE). This document provides a comprehensive overview of the mechanism of action, potential therapeutic applications, preclinical and clinical data, and experimental protocols related to this compound.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of serine β-lactamases (SBLs), enzymes that degrade β-lactam antibiotics and confer resistance to bacteria. As a DBO, this compound forms a stable covalent bond with the active site serine of these enzymes, rendering them inactive. This inactivation is crucial for protecting β-lactam antibiotics like meropenem from hydrolysis, allowing them to exert their bactericidal effects by inhibiting bacterial cell wall synthesis.[1]

This compound has demonstrated potent inhibitory activity against a broad spectrum of SBLs, including:

  • Class A: Klebsiella pneumoniae carbapenemases (KPCs) and other extended-spectrum β-lactamases (ESBLs) like TEM-1 and CTX-M-15.

  • Class C: AmpC enzymes.

  • Class D: Oxacillinases (OXA), such as OXA-23 and OXA-48, which are prevalent in CRAB and CRE.[2][3]

Importantly, this compound itself does not possess clinically significant intrinsic antibacterial activity.[4] Its role is to act as a "protector" for its partner antibiotic.

cluster_0 Bacterial Periplasmic Space Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall BLactamase Serine β-Lactamase (SBL) BLactamase->Meropenem Hydrolyzes (Resistance) InactiveComplex Inactive SBL-Pilabactam Complex BLactamase->InactiveComplex This compound This compound This compound->BLactamase Inhibits This compound->InactiveComplex

Mechanism of Action of Meropenem-Pilabactam.

Potential Therapeutic Applications

The combination of meropenem and this compound (MEM-ANT3310) is being developed for the treatment of serious infections in hospitalized patients where carbapenem-resistant Gram-negative pathogens are a concern.[5][6] The targeted indications have received Qualified Infectious Disease Product (QIDP) designation from the U.S. Food and Drug Administration (FDA).[4][7]

Potential indications include:

  • Hospital-Acquired Bacterial Pneumonia (HABP)[4][7]

  • Ventilator-Associated Bacterial Pneumonia (VABP)[4][7]

  • Complicated Urinary Tract Infections (cUTI)[4][7]

  • Complicated Intra-Abdominal Infections (cIAI)[7]

The primary pathogens targeted by MEM-ANT3310 are:

  • Carbapenem-resistant Acinetobacter baumannii (CRAB)[8]

  • Carbapenem-resistant Enterobacterales (CRE), including those producing KPC and OXA carbapenemases[8]

  • Pseudomonas aeruginosa[8]

Quantitative Data

In Vitro Inhibitory Activity of this compound

This compound has demonstrated potent inhibition of a wide array of serine β-lactamases.

EnzymeAmbler ClassIC50 (nM)
AmpCC1 - 175
CTX-M-15A1 - 175
TEM-1A1 - 175
OXA-48D1 - 175
OXA-23D1 - 175
KPC-2A1 - 175
Table 1: IC50 values of this compound against a panel of serine β-lactamases.[2][3]
In Vitro Antibacterial Activity of Meropenem-Pilabactam

The addition of a fixed concentration of this compound (8 µg/mL) significantly restores the in vitro activity of meropenem against a large collection of clinical isolates.

Organism (Number of Isolates)Meropenem MIC90 (µg/mL)Meropenem-Pilabactam (8 µg/mL) MIC90 (µg/mL)
Acinetobacter baumannii (n=905)≥324
Carbapenem-Resistant Enterobacterales (OXA-producing) (n=252)>320.25
Carbapenem-Resistant Enterobacterales (KPC-producing) (n=180)>320.5
Table 2: In vitro activity of Meropenem with and without this compound against resistant Gram-negative isolates.[5][6][9]
Pharmacokinetic Parameters

Pharmacokinetic data for this compound has been reported from both preclinical and early-phase clinical studies.

Study TypeSpeciesDose (IV)T1/2 (h)AUC (ng·h/mL)Clearance (mL/min/kg)
PreclinicalMouse1 mg/kg0.6441240
Phase 1 Clinical TrialHumanNot specified---
Table 3: Pharmacokinetic parameters of this compound.[2][3] Note: Detailed human PK parameters from the Phase 1 trial are not yet publicly available but were reported to be consistent with preclinical data and compatible with meropenem's PK profile.[10][11]
In Vitro Cytotoxicity

This compound has demonstrated a favorable in vitro safety profile.

AssayResult
Cytotoxicity in HepG2 cellsIC50: > 100 µM
Cardiotoxicity (hERG inhibition)Low
Genotoxicity (Ames test)Negative
Table 4: In vitro safety profile of this compound.[2][3]

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro activity of meropenem in combination with this compound was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Start Start PrepIsolates Prepare standardized bacterial inoculum (5 x 10^5 CFU/mL) Start->PrepIsolates PrepPlates Prepare microtiter plates with serial dilutions of Meropenem Start->PrepPlates Inoculate Inoculate plates with bacterial suspension PrepIsolates->Inoculate Addthis compound Add fixed concentration of This compound (e.g., 8 µg/mL) to test wells PrepPlates->Addthis compound Addthis compound->Inoculate Incubate Incubate at 35-37°C for 18-24 hours Inoculate->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) by visual inspection for growth Incubate->ReadMIC End End ReadMIC->End

Broth Microdilution MIC Testing Workflow.

Methodology:

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized inoculum suspension in cation-adjusted Mueller-Hinton broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Plate Preparation: Serial twofold dilutions of meropenem are prepared in microtiter plates.

  • Inhibitor Addition: this compound is added to the wells at a fixed concentration (e.g., 8 µg/mL).

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plates are then incubated at 35-37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

In Vivo Efficacy Models

The efficacy of MEM-ANT3310 has been evaluated in murine thigh and lung infection models, which are standard preclinical models for assessing the in vivo activity of antimicrobial agents.

InduceNeutropenia Induce neutropenia in mice (e.g., with cyclophosphamide) Infect Infect mice with a standardized inoculum of the test organism (e.g., OXA-23 A. baumannii) in thigh muscle or lungs InduceNeutropenia->Infect InitiateTreatment Initiate treatment at a defined time post-infection (e.g., 1-2 hours) Infect->InitiateTreatment AdministerDoses Administer multiple doses of MEM-ANT3310, MEM alone, or vehicle control intravenously at specified intervals InitiateTreatment->AdministerDoses Euthanize Euthanize mice at a predetermined time point (e.g., 24 hours after infection) AdministerDoses->Euthanize HarvestTissues Harvest thigh muscles or lungs Euthanize->HarvestTissues Homogenize Homogenize tissues HarvestTissues->Homogenize PlateDilutions Plate serial dilutions of homogenate onto agar Homogenize->PlateDilutions CountCFU Incubate plates and count Colony-Forming Units (CFU) PlateDilutions->CountCFU Analyze Analyze data to determine reduction in bacterial burden (log10 CFU/thigh or lung) CountCFU->Analyze End End Analyze->End

Murine Thigh/Lung Infection Model Workflow.

Methodology:

  • Animal Model: Typically, female Swiss albino mice are used. Neutropenia is induced by intraperitoneal injections of cyclophosphamide (B585) to render the animals immunocompromised, allowing for a robust bacterial infection to be established.

  • Infection: Mice are inoculated intramuscularly (thigh model) or intranasally/intratracheally (lung model) with a suspension of a carbapenem-resistant bacterial strain (e.g., A. baumannii carrying OXA-23).

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), treatment is initiated. The MEM-ANT3310 combination, meropenem alone, or a vehicle control is administered intravenously at various doses and schedules (e.g., every 2 hours for a total of 4 doses).[2]

  • Efficacy Assessment: At the end of the study period (e.g., 24 hours post-infection), mice are euthanized. The infected tissues (thighs or lungs) are harvested, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the bacterial load (CFU per gram of tissue). Efficacy is measured as the reduction in bacterial burden compared to the control group.[5][13]

Clinical Development Status

MEM-ANT3310 is currently in clinical development. A Phase 1 clinical trial in 72 healthy volunteers has been successfully completed, demonstrating that this compound, both alone and in combination with meropenem, was well-tolerated with no serious adverse events reported.[10][11] The pharmacokinetic profiles of this compound and meropenem were found to be compatible, supporting co-administration.[10]

Further clinical studies are planned, including a Phase 1 study in subjects with impaired renal function and a study to assess the penetration of the combination into the lung's epithelial lining fluid in healthy volunteers, which is crucial for the development for pneumonia indications.[11][14]

Conclusion

This compound is a promising new serine β-lactamase inhibitor that, in combination with meropenem, has the potential to become a valuable therapeutic option for severe hospital-acquired infections caused by highly resistant Gram-negative pathogens. Its potent, broad-spectrum inhibition of key carbapenemases, particularly those found in Acinetobacter baumannii and Enterobacterales, addresses a critical unmet medical need. The favorable preclinical data and the successful completion of the initial Phase 1 clinical trial support the continued development of MEM-ANT3310 as a new weapon in the fight against antimicrobial resistance. Further clinical evaluation will be essential to establish its efficacy and safety in infected patient populations.

References

Pilabactam: An In-Depth Technical Guide to its Interaction with Bacterial Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilabactam is a novel β-lactamase inhibitor being investigated for its potential to overcome antibiotic resistance in pathogenic bacteria. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with key bacterial enzymes, namely β-lactamases and Penicillin-Binding Proteins (PBPs). This document synthesizes available data on its inhibitory activity, details the experimental protocols for assessing its efficacy, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction

The rise of antibiotic resistance is a critical global health challenge. A primary mechanism of resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic β-lactam ring.[1][2] To counteract this, β-lactamase inhibitors are co-administered with β-lactam antibiotics. These inhibitors bind to and inactivate the β-lactamase enzymes, thereby protecting the antibiotic and allowing it to exert its bactericidal effect by inhibiting Penicillin-Binding Proteins (PBPs), which are essential for bacterial cell wall synthesis.[3][4]

This compound is a next-generation, non-β-lactam β-lactamase inhibitor that shows promise in overcoming resistance mediated by a broad spectrum of β-lactamases. This guide delves into the technical details of its enzymatic interactions, providing researchers and drug development professionals with the foundational knowledge required for further investigation and development.

Mechanism of Action: Inhibition of β-Lactamases

This compound functions as an irreversible, covalent inhibitor of a wide range of serine β-lactamases, which are classified into Ambler classes A, C, and D.[5][6] The inhibitory mechanism involves a multi-step process that ultimately results in a stable, inactivated enzyme-inhibitor complex.

The general mechanism of action for many β-lactamase inhibitors involves the formation of an acyl-enzyme intermediate.[7] In the case of suicide inhibitors, this intermediate undergoes further chemical reactions within the active site, leading to permanent inactivation of the enzyme.[7]

Signaling Pathway of β-Lactamase Inhibition

The interaction between this compound and a serine β-lactamase can be visualized as a signaling pathway leading to enzyme inactivation.

G cluster_0 Bacterial Periplasm This compound This compound Active_Beta_Lactamase Active_Beta_Lactamase This compound->Active_Beta_Lactamase Binding (Ki) Initial_Complex This compound-Enzyme Non-covalent Complex Active_Beta_Lactamase->Initial_Complex Acyl_Enzyme_Intermediate Acyl-Enzyme Covalent Intermediate Initial_Complex->Acyl_Enzyme_Intermediate Acylation (k_inact) Rearranged_Intermediate Rearranged Intermediate Acyl_Enzyme_Intermediate->Rearranged_Intermediate Tautomerization/ Rearrangement Inactivated_Enzyme Inactive Enzyme Rearranged_Intermediate->Inactivated_Enzyme Stable Adduct Formation

Caption: this compound's β-Lactamase Inhibition Pathway.

Interaction with Penicillin-Binding Proteins (PBPs)

While the primary role of this compound is to inhibit β-lactamases, understanding its intrinsic affinity for PBPs is crucial. PBPs are the ultimate targets of β-lactam antibiotics, and any interaction, even weak, by the inhibitor can contribute to the overall antibacterial effect or, conversely, lead to off-target effects.[3] The binding of β-lactams to PBPs disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis.[4]

PBP Inhibition and Bacterial Cell Lysis Pathway

The following diagram illustrates the pathway from PBP inhibition to bacterial cell death.

cluster_0 Bacterial Cell Beta_Lactam_Antibiotic Beta_Lactam_Antibiotic PBP Active PBP Beta_Lactam_Antibiotic->PBP Binding Inhibited_PBP Inhibited PBP PBP->Inhibited_PBP Peptidoglycan_Synthesis Peptidoglycan Cross-linking Inhibited_PBP->Peptidoglycan_Synthesis Inhibition Cell_Lysis Cell Lysis Inhibited_PBP->Cell_Lysis Leads to Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Wall_Integrity->Cell_Lysis Prevents

Caption: PBP Inhibition Leading to Cell Lysis.

Quantitative Data on Enzyme Inhibition

The efficacy of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki is a measure of the binding affinity of the inhibitor to the enzyme. For irreversible inhibitors, the potency is often expressed as the second-order rate constant k_inact/Ki.[3][8]

Table 1: this compound IC50 Values against Representative β-Lactamases

Enzyme (Ambler Class)Bacterial SourceThis compound IC50 (µM)
TEM-1 (A)Escherichia coliData Not Available
SHV-1 (A)Klebsiella pneumoniaeData Not Available
CTX-M-15 (A)Escherichia coliData Not Available
AmpC (C)Enterobacter cloacaeData Not Available
P99 (C)Enterobacter cloacaeData Not Available
OXA-48 (D)Klebsiella pneumoniaeData Not Available
KPC-2 (A)Klebsiella pneumoniaeData Not Available

Table 2: this compound Ki and k_inact/Ki Values for β-Lactamase Inhibition

Enzyme (Ambler Class)Ki (µM)k_inact (s⁻¹)k_inact/Ki (M⁻¹s⁻¹)
TEM-1 (A)Data Not AvailableData Not AvailableData Not Available
AmpC (C)Data Not AvailableData Not AvailableData Not Available

Table 3: this compound Binding Affinity (IC50) for Penicillin-Binding Proteins (PBPs)

PBPBacterial SourceThis compound IC50 (µM)
PBP1aEscherichia coliData Not Available
PBP1bEscherichia coliData Not Available
PBP2Escherichia coliData Not Available
PBP3Escherichia coliData Not Available
PBP2aStaphylococcus aureus (MRSA)Data Not Available

Note: Specific quantitative data for this compound is not yet publicly available in the searched scientific literature. The tables are structured for the inclusion of such data as it becomes available.

Experimental Protocols

The determination of the inhibitory activity of this compound against β-lactamases and its binding affinity for PBPs involves a series of standardized biochemical assays.

Determination of IC50 for β-Lactamase Inhibition

This protocol outlines a general method for determining the IC50 value of this compound against a specific β-lactamase using a chromogenic substrate such as nitrocefin (B1678963).

Workflow for β-Lactamase IC50 Determination

G Start Start Prepare_Reagents Prepare Enzyme, this compound, Nitrocefin, and Buffer Start->Prepare_Reagents Serial_Dilution Create Serial Dilutions of this compound Prepare_Reagents->Serial_Dilution Pre_incubation Pre-incubate Enzyme with this compound Serial_Dilution->Pre_incubation Add_Substrate Add Nitrocefin to Initiate Reaction Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance Change at 486 nm over Time Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. log[this compound] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 using Non-linear Regression Plot_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for IC50 Determination.

Detailed Methodology:

  • Reagent Preparation:

    • Purified β-lactamase is diluted to a working concentration in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • This compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution and then serially diluted to the desired concentrations.

    • A stock solution of the chromogenic substrate, nitrocefin, is prepared in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, the β-lactamase solution is added to wells containing the different concentrations of this compound or solvent control.

    • The plate is incubated for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the nitrocefin solution to each well.

  • Data Acquisition and Analysis:

    • The change in absorbance at 486 nm is monitored kinetically using a microplate reader.

    • The initial reaction velocity (rate) is calculated for each inhibitor concentration.

    • The percentage of inhibition is calculated relative to the uninhibited control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Determination of PBP Binding Affinity (IC50)

The binding affinity of this compound to PBPs is typically determined using a competitive binding assay with a fluorescently labeled β-lactam probe, such as Bocillin-FL.

Workflow for PBP Competitive Binding Assay

Start Start Prepare_Membranes Prepare Bacterial Membranes Containing PBPs Start->Prepare_Membranes Incubate_this compound Incubate Membranes with Varying [this compound] Prepare_Membranes->Incubate_this compound Add_Probe Add Fluorescent Probe (Bocillin-FL) Incubate_this compound->Add_Probe Stop_Reaction Stop Reaction and Separate Proteins via SDS-PAGE Add_Probe->Stop_Reaction Visualize_PBPs Visualize Fluorescently Labeled PBPs using a Gel Imager Stop_Reaction->Visualize_PBPs Quantify_Bands Quantify Band Intensities Visualize_PBPs->Quantify_Bands Plot_Data Plot % Inhibition vs. log[this compound] Quantify_Bands->Plot_Data Determine_IC50 Determine IC50 for Each PBP Plot_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for PBP Binding Assay.

Detailed Methodology:

  • Preparation of Bacterial Membranes:

    • Bacterial cells are cultured to the mid-logarithmic phase, harvested by centrifugation, and lysed.

    • The cell membranes containing the PBPs are isolated by ultracentrifugation.

  • Competitive Binding Assay:

    • The membrane preparations are incubated with varying concentrations of this compound for a specific time to allow for binding to the PBPs.

    • A fixed, saturating concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL) is then added, which will bind to the PBPs that are not already occupied by this compound.

  • Detection and Quantification:

    • The reaction is stopped, and the membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The fluorescently labeled PBPs are visualized using a fluorescence gel scanner.

    • The intensity of the fluorescent bands corresponding to each PBP is quantified.

  • Data Analysis:

    • The percentage of inhibition of probe binding is calculated for each PBP at each this compound concentration.

    • The IC50 value for each PBP is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement in the fight against antibiotic resistance due to its potent inhibitory activity against a broad range of bacterial β-lactamases. A thorough understanding of its mechanism of action, including its specific interactions with various β-lactamase classes and its binding profile to PBPs, is essential for its continued development and effective clinical application. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of this compound and other novel β-lactamase inhibitors. As more quantitative data becomes available, a more complete picture of this compound's enzymatic interactions will emerge, further guiding its path to clinical use.

References

Methodological & Application

Application Notes and Protocols: Pilabactam Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Pilabactam, a novel antimicrobial agent. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[1][2] This protocol is based on the widely accepted broth microdilution method, consistent with the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the International Standards Organisation (ISO).[1][3] Given the novelty of this compound, this protocol serves as a foundational method that should be optimized and validated for specific bacterial strains and experimental conditions.

While the precise mechanism of action for this compound is not yet fully elucidated, it is hypothesized to function as a β-lactamase inhibitor. β-lactamase inhibitors work by inactivating bacterial β-lactamase enzymes, which are responsible for degrading β-lactam antibiotics.[4][5] By inhibiting these enzymes, compounds like this compound can restore the efficacy of β-lactam antibiotics against resistant bacteria.[4][5]

Data Presentation

Quantitative results from the this compound MIC assay should be recorded in a structured format to facilitate analysis and comparison. The following table provides a template for data collection.

Bacterial StrainThis compound Concentration (µg/mL)Growth (Visible)No Growth (Inhibited)MIC (µg/mL)
[Example: E. coli ATCC 25922]128
64
32
16
8
4
2
1
0.5
0.25
0.125
0 (Control)
[Test Strain 2]...

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol details the steps for performing a broth microdilution assay to determine the MIC of this compound against a target bacterial strain.

Materials
  • This compound (stock solution of known concentration)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Bacterial inoculum

  • Sterile saline (0.85% w/v)

  • Spectrophotometer

  • Incubator (37°C)[2][6]

  • Multichannel pipette

  • Sterile pipette tips and reagent reservoirs

Methodology

1. Preparation of this compound Dilutions:

  • Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well microtiter plate.

  • Start by adding 100 µL of CAMHB to wells in columns 2 through 12.

  • Add 200 µL of the starting this compound concentration to the wells in column 1.

  • Perform a serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, until column 11. Discard 100 µL from column 11.

  • Column 12 will serve as the growth control and will contain only CAMHB and the bacterial inoculum.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate, select several morphologically similar bacterial colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

3. Inoculation of the Microtiter Plate:

  • Add 100 µL of the final bacterial inoculum to each well of the microtiter plate (columns 1-12). This will bring the total volume in each well to 200 µL.

  • The final concentration of this compound will now be half of the initial concentrations prepared in step 1.

4. Incubation:

  • Cover the microtiter plate and incubate at 37°C for 16-20 hours in ambient air.[2][6]

5. Determination of MIC:

  • Following incubation, visually inspect the microtiter plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • The growth control (column 12) should show distinct turbidity. A sterility control (a well with only CAMHB) should remain clear.

Visualizations

Experimental Workflow for this compound MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_pila Prepare this compound Serial Dilutions inoculate Inoculate Microtiter Plate prep_pila->inoculate prep_inoc Prepare Bacterial Inoculum (0.5 McFarland) prep_inoc->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Visually Read MIC incubate->read_mic record Record Results read_mic->record

Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) assay.

References

High-Throughput Screening Methods for LpxC Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a significant global health challenge. A promising strategy to combat these pathogens is the development of novel antibiotics that target essential bacterial pathways absent in mammals. One such critical target is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), which is an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3][4][5] The inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death. This makes LpxC an attractive target for the development of new classes of antibiotics.

These application notes provide detailed protocols for high-throughput screening (HTS) of LpxC inhibitors, which would be applicable to analogs of Pilabactam and other novel chemical entities. The protocols cover both biochemical and cell-based assays to identify and characterize potent and cell-permeable LpxC inhibitors.

LpxC Signaling Pathway in Lipid A Biosynthesis

The biosynthesis of Lipid A, also known as the Raetz pathway, is a multi-step enzymatic process essential for the formation of the outer membrane of Gram-negative bacteria. LpxC plays a pivotal role in this pathway by catalyzing the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC LpxA->UDP_3_O_acyl_GlcNAc UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD LpxC->UDP_3_O_acyl_GlcN Pilabactam_analogs This compound Analogs (LpxC Inhibitors) Pilabactam_analogs->LpxC Lipid_X Lipid X LpxD->Lipid_X LpxB LpxB Lipid_X->LpxB LpxH LpxH Kdo Kdo LpxH->Kdo LpxK LpxK Kdo->LpxK LpxB->LpxH Kdo2_Lipid_IVA Kdo2-Lipid IVA LPS Lipopolysaccharide (LPS) Kdo2_Lipid_IVA->LPS LpxK->Kdo2_Lipid_IVA

Caption: Simplified Lipid A Biosynthesis Pathway Highlighting LpxC Inhibition.

High-Throughput Screening (HTS) Assays for LpxC Inhibitors

A successful HTS campaign for LpxC inhibitors requires robust and sensitive assays. Both biochemical and cell-based assays are crucial for identifying compounds that not only inhibit the enzyme but also possess the ability to penetrate the bacterial outer membrane and evade efflux pumps.

Biochemical Assays

Biochemical assays directly measure the enzymatic activity of purified LpxC and are the primary method for identifying inhibitors from large compound libraries.

1. High-Throughput Mass Spectrometry (HT-MS) Assay

This assay directly measures the conversion of the native LpxC substrate to its product, providing a ratiometric readout that minimizes interference from compound auto-fluorescence or quenching.

HT_MS_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis Compound_Library Compound Library (this compound Analogs) Assay_Plate 384-well Assay Plate Compound_Library->Assay_Plate LpxC_Enzyme Purified LpxC Enzyme LpxC_Enzyme->Assay_Plate Substrate LpxC Substrate (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine) Substrate->Assay_Plate Incubation Incubation (Room Temperature) Assay_Plate->Incubation Quenching Reaction Quenching Incubation->Quenching RapidFire_MS RapidFire Mass Spectrometry Quenching->RapidFire_MS Data_Analysis Data Analysis (Substrate/Product Ratio) RapidFire_MS->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: Workflow for the High-Throughput Mass Spectrometry (HT-MS) LpxC Assay.

Experimental Protocol: HT-MS LpxC Inhibition Assay

Materials:

  • Purified LpxC enzyme (e.g., from E. coli or P. aeruginosa)

  • LpxC substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • Assay Buffer: 50 mM HEPES (pH 7.5)

  • Quench Solution: Formic Acid

  • 384-well polypropylene (B1209903) assay plates

  • RapidFire High-Throughput Mass Spectrometry system or equivalent

Procedure:

  • Compound Plating: Dispense test compounds (this compound analogs) and controls (e.g., known LpxC inhibitor, DMSO) into a 384-well assay plate.

  • Enzyme Addition: Add purified LpxC enzyme to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the LpxC substrate to each well.

  • Incubation: Incubate the assay plate at room temperature for a predetermined time (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding the quench solution.

  • Mass Spectrometry Analysis: Analyze the samples using a RapidFire HT-MS system to measure the levels of both the substrate and the deacetylated product.

  • Data Analysis: Calculate the ratio of product to substrate. Determine the percent inhibition for each test compound relative to controls.

2. Fluorescence-Based Assay

This assay relies on the derivatization of the primary amine of the deacetylated product with a fluorogenic reagent, such as o-phthaldialdehyde (OPA), to generate a fluorescent signal.

Fluorescence_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction & Derivatization cluster_analysis Data Acquisition & Analysis Compound_Library Compound Library (this compound Analogs) Assay_Plate 96- or 384-well Assay Plate Compound_Library->Assay_Plate LpxC_Enzyme Purified LpxC Enzyme LpxC_Enzyme->Assay_Plate Substrate LpxC Substrate Substrate->Assay_Plate Incubation Incubation (37°C) Assay_Plate->Incubation NaOH_Addition Stop Reaction (NaOH) Incubation->NaOH_Addition Neutralization Neutralize (Acetic Acid) NaOH_Addition->Neutralization OPA_Addition Add OPA Reagent Neutralization->OPA_Addition Fluorescence_Reader Fluorescence Plate Reader (Ex: 340 nm, Em: 460 nm) OPA_Addition->Fluorescence_Reader Data_Analysis Data Analysis (Fluorescence Intensity) Fluorescence_Reader->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: Workflow for the Fluorescence-Based LpxC Inhibition Assay.

Experimental Protocol: Fluorescence-Based LpxC Inhibition Assay

Materials:

  • Purified LpxC enzyme

  • LpxC substrate

  • Assay Buffer: 50 mM KH2PO4/K2HPO4 (pH 7.5), 80 µM dithiothreitol, 0.02% Brij 35

  • Stop Solution: 0.625 M Sodium Hydroxide (NaOH)

  • Neutralization Solution: 0.625 M Acetic Acid

  • OPA Reagent: o-phthaldialdehyde and 2-mercaptoethanol (B42355) in sodium borate (B1201080) buffer

  • 96- or 384-well black, non-binding microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense test compounds and controls into the microplate.

  • Enzyme and Substrate Addition: Add the LpxC substrate and purified LpxC enzyme to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding the NaOH solution.

  • Neutralization: Neutralize the reaction mixture with the acetic acid solution.

  • Derivatization: Add the OPA reagent to convert the deacetylated product into a fluorescent isoindole.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percent inhibition based on the fluorescence signal relative to controls.

Data Presentation: Biochemical Assay Performance and Inhibitor Potency

Assay ParameterHT-MS AssayFluorescence-Based Assay
Z' Factor Typically ≥ 0.7Variable, can be susceptible to interference
Throughput High (>700,000 compounds screened)Moderate to High
Readout Ratiometric (Substrate/Product)Fluorescence Intensity
Interference MinimalPotential for fluorescence quenching/enhancement
LpxC InhibitorTarget OrganismIC50 / KiReference
L-161,240 E. coliKi = 50 nM
CHIR-090 A. aeolicusPotent, slow tight-binding
Compound (S)-13h P. aeruginosaKi in single-digit nM range
Compound (S)-13j P. aeruginosaKi in single-digit nM range
LPC-233 E. coliLow pM inhibitor
Cell-Based Assays

Cell-based assays are essential secondary screens to evaluate the whole-cell activity of hits identified from biochemical screens. These assays assess a compound's ability to cross the bacterial outer membrane and inhibit LpxC in a physiological context.

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial strains (e.g., E. coli, P. aeruginosa, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds serially diluted

  • Bacterial inoculum prepared to a standard density (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

2. Outer Membrane Permeability Assay

This assay helps to understand if a compound's lack of whole-cell activity is due to its inability to penetrate the bacterial outer membrane. The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method.

Experimental Protocol: NPN Uptake Assay

Materials:

  • Bacterial cells

  • N-phenyl-1-naphthylamine (NPN) solution

  • Test compounds

  • Fluorescence spectrophotometer

Procedure:

  • Cell Preparation: Grow and wash bacterial cells, then resuspend them in a suitable buffer.

  • NPN Addition: Add NPN to the cell suspension. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of the outer membrane.

  • Compound Addition: Add the test compound. Compounds that disrupt the outer membrane will allow NPN to enter, resulting in an increase in fluorescence.

  • Fluorescence Measurement: Monitor the fluorescence intensity over time.

Data Presentation: Whole-Cell Activity of LpxC Inhibitors

CompoundTarget OrganismMIC (µg/mL)Reference
LPC-233 ESBL-negative EnterobacteriaceaeMIC90 = 0.125
LPC-233 ESBL-producing EnterobacteriaceaeMIC90 = 0.125
Novel Inhibitors from HTS E. coli D22 (sensitive strain)0.625 - 20
Pyridone 7 E. coli (wild-type)8
(S)-13 E. coli (wild-type)2

Hit Confirmation and Characterization

Once initial hits are identified, further characterization is necessary to confirm their mechanism of action and rule out artifacts.

  • IC50 Determination: Perform dose-response curves for hit compounds to determine their half-maximal inhibitory concentration (IC50).

  • Biophysical Binding Assays: Techniques such as thermal shift assays can be used to confirm direct binding of the inhibitor to the LpxC enzyme.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of hit compounds to understand the chemical features required for activity and to optimize potency and other properties.

Conclusion

The HTS methods described in these application notes provide a robust framework for the discovery and development of novel LpxC inhibitors as potential therapeutics for Gram-negative infections. A combination of high-throughput biochemical screening, followed by whole-cell activity and mechanism-of-action studies, is crucial for identifying promising lead compounds. The detailed protocols and data presentation formats provided herein should serve as a valuable resource for researchers in the field of antibacterial drug discovery.

References

Application Notes and Protocols: Pilabactam (QPX7728) in Combination with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam, also known as QPX7728, is a novel, investigational, ultra-broad-spectrum beta-lactamase inhibitor.[1][2][3] It is a cyclic boronate compound with potent inhibitory activity against both serine- and metallo-beta-lactamases, the two main classes of enzymes responsible for bacterial resistance to beta-lactam antibiotics.[1][2][3] By inactivating these resistance enzymes, this compound can restore the efficacy of various beta-lactam antibiotics against multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB). These application notes provide an overview of this compound's mechanism of action, in vitro activity, and detailed protocols for testing its combination with beta-lactam antibiotics.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of beta-lactamase enzymes. Beta-lactamases hydrolyze the amide bond in the beta-lactam ring of penicillin, cephalosporin, and carbapenem (B1253116) antibiotics, rendering them inactive. This compound binds to the active site of these enzymes, preventing them from degrading the co-administered beta-lactam antibiotic. This allows the beta-lactam to reach its target, the penicillin-binding proteins (PBPs) in the bacterial cell wall, and exert its bactericidal effect by inhibiting cell wall synthesis.

The chemical structure of this compound, a cyclic boronate, allows it to effectively inhibit a wider range of beta-lactamases than many currently available inhibitors.[1][2][3] It is a potent inhibitor of Ambler class A, C, and D serine beta-lactamases, as well as class B metallo-beta-lactamases (MBLs).[2][4]

G cluster_resistance Bacterial Resistance cluster_inhibition This compound Mechanism Beta-lactamase Beta-lactamase (e.g., KPC, NDM, OXA) Hydrolysis Hydrolysis Beta-lactamase->Hydrolysis Inhibition Beta-lactamase->Inhibition Inactive Antibiotic Inactive Antibiotic Hydrolysis->Inactive Antibiotic Beta-lactam Beta-lactam Antibiotic Beta-lactam->Hydrolysis Active Beta-lactam Active Beta-lactam This compound This compound (QPX7728) This compound->Inhibition PBP Penicillin-Binding Proteins (PBPs) Active Beta-lactam->PBP Cell Death Bacterial Cell Death PBP->Cell Death G start Start prepare_plates Prepare 96-well plates with serial dilutions of beta-lactam antibiotic start->prepare_plates add_this compound Add fixed concentration of this compound to wells prepare_plates->add_this compound prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) add_this compound->prepare_inoculum inoculate_plates Inoculate plates with bacterial suspension prepare_inoculum->inoculate_plates incubate Incubate plates at 35°C for 16-20 hours inoculate_plates->incubate read_mic Read and record MIC values incubate->read_mic end End read_mic->end

References

Application Notes and Protocols for In Vivo Efficacy Testing of Pilabactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam is a novel beta-lactamase inhibitor designed to be co-administered with a beta-lactam antibiotic. This combination aims to restore the efficacy of the partner antibiotic against otherwise resistant Gram-negative bacteria. The primary mechanism of resistance to beta-lactam antibiotics in Gram-negative bacteria is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive[1][2][3]. This compound, by inhibiting these enzymes, allows the partner beta-lactam to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity through the inhibition of cell wall synthesis[3][4].

These application notes provide detailed protocols for establishing robust and reproducible animal models to evaluate the in vivo efficacy of this compound in combination with a partner beta-lactam antibiotic against clinically relevant Gram-negative pathogens. The selection of an appropriate animal model is critical for generating preclinical data that can be translated to human clinical scenarios. The models described herein—the neutropenic thigh infection model, the pneumonia/lung infection model, and the sepsis model—are widely accepted and utilized in the preclinical assessment of antimicrobial agents.

Mechanism of Action of this compound Combination Therapy

The therapeutic strategy of combining a beta-lactam antibiotic with a beta-lactamase inhibitor like this compound is a well-established approach to combat bacterial resistance.

cluster_bacteria Gram-Negative Bacterium cluster_drugs Drug Action PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for BetaLactamase Beta-Lactamase Enzyme BetaLactam Beta-Lactam Antibiotic BetaLactamase->BetaLactam Inactivates Lysis Cell Lysis CellWall->Lysis Inhibition leads to BetaLactam->PBP Inhibits This compound This compound (Beta-Lactamase Inhibitor) This compound->BetaLactamase Inhibits

Caption: Mechanism of Action of this compound Combination Therapy.

Animal Models for In Vivo Efficacy Testing

The choice of an animal model depends on the intended clinical indication for this compound. Key considerations include the site of infection, the immune status of the host, and the specific pathogen being targeted.

Animal Model Infection Type Key Pathogens Primary Endpoints Relevance
Neutropenic Thigh Localized soft tissue infectionEscherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumanniiBacterial burden (CFU/thigh), SurvivalEvaluation of antimicrobial activity in an immunocompromised host, mimicking infections in neutropenic patients.
Pneumonia/Lung Infection Respiratory tract infectionKlebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumanniiBacterial burden (CFU/lung), Survival, Histopathology, Cytokine levelsMimics hospital-acquired and ventilator-associated pneumonia (HAP/VAP).
Sepsis Systemic infection, bacteremiaEscherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosaSurvival, Bacterial burden in blood and organs, Inflammatory markersModels severe, life-threatening systemic infections and septic shock.

Experimental Protocols

Neutropenic Thigh Infection Model

This model is a standard for assessing the in vivo efficacy of antimicrobial agents in an immunocompromised host setting.

cluster_workflow Neutropenic Thigh Infection Model Workflow A 1. Induction of Neutropenia B 2. Bacterial Inoculation A->B 4 days prior C 3. This compound Combination Therapy B->C 2 hours post-infection D 4. Endpoint Analysis C->D 24 hours post-treatment

Caption: Workflow for the Neutropenic Thigh Infection Model.
  • Animals: Female ICR or CD-1 mice, 6-8 weeks old, weighing 23-26 g.

  • Induction of Neutropenia:

    • Administer cyclophosphamide (B585) intraperitoneally (IP) at a dose of 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice neutropenic, making them more susceptible to infection.

  • Bacterial Inoculum Preparation:

    • Culture the desired Gram-negative pathogen (e.g., K. pneumoniae, P. aeruginosa) overnight on appropriate agar (B569324) plates.

    • Inoculate a single colony into Mueller-Hinton Broth (MHB) and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to a final concentration of approximately 1 x 10^7 CFU/mL.

  • Infection:

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each neutropenic mouse.

  • Treatment:

    • Initiate treatment 2 hours post-infection.

    • Administer this compound in combination with the partner beta-lactam antibiotic via a clinically relevant route (e.g., subcutaneous or intravenous).

    • Include control groups: vehicle control, antibiotic alone, and this compound alone.

  • Endpoint Analysis:

    • At 24 hours post-treatment, euthanize the mice.

    • Aseptically remove the infected thigh muscle and homogenize it in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

    • The primary endpoint is the reduction in bacterial burden compared to the control groups.

Treatment Group Dose (mg/kg) Mean Log10 CFU/Thigh (± SD) Change in Log10 CFU/Thigh vs. Control
Vehicle Control--
Antibiotic AloneX
This compound AloneY
This compound + AntibioticY + X
Pneumonia/Lung Infection Model

This model is crucial for evaluating the efficacy of this compound against respiratory pathogens.

cluster_workflow Pneumonia/Lung Infection Model Workflow A 1. Anesthesia B 2. Intratracheal/ Intranasal Inoculation A->B C 3. This compound Combination Therapy B->C 2 hours post-infection D 4. Endpoint Analysis C->D 24-48 hours post-treatment

Caption: Workflow for the Pneumonia/Lung Infection Model.
  • Animals: C57BL/6 or BALB/c mice, 6-8 weeks old.

  • Bacterial Inoculum Preparation:

    • Prepare the bacterial suspension as described for the thigh infection model. The final concentration may need to be optimized for the specific pathogen and strain to induce a non-lethal pneumonia.

  • Infection:

    • Anesthetize the mice (e.g., with isoflurane (B1672236) or ketamine/xylazine).

    • Instill a 20-50 µL volume of the bacterial suspension via the intratracheal or intranasal route.

  • Treatment:

    • Initiate treatment 2 hours post-infection.

    • Administer the this compound combination therapy.

    • Include appropriate control groups.

  • Endpoint Analysis:

    • At 24 or 48 hours post-treatment, euthanize the mice.

    • Aseptically harvest the lungs and homogenize them to determine the bacterial burden (CFU/lung).

    • Alternatively, monitor survival over a period of 7-14 days.

    • For more detailed analysis, bronchoalveolar lavage (BAL) fluid can be collected to measure inflammatory cell influx and cytokine levels. Lungs can also be processed for histopathological examination.

Treatment Group Dose (mg/kg) Mean Log10 CFU/Lung (± SD) Percent Survival at Day 7
Vehicle Control-
Antibiotic AloneX
This compound AloneY
This compound + AntibioticY + X
Sepsis Model

This model evaluates the ability of this compound to treat life-threatening systemic infections.

cluster_workflow Sepsis Model Workflow A 1. Bacterial Inoculation (IP) B 2. Onset of Sepsis Symptoms A->B 1-2 hours C 3. This compound Combination Therapy B->C D 4. Endpoint Analysis C->D Monitor over 7 days

Caption: Workflow for the Sepsis Model.
  • Animals: As per the other models.

  • Bacterial Inoculum Preparation:

    • Prepare the bacterial suspension as previously described. The inoculum concentration should be titrated to achieve a desired mortality rate (e.g., 80-100% in the control group) within a specific timeframe.

  • Infection:

    • Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension. An alternative, more clinically relevant model is cecal ligation and puncture (CLP), which induces a polymicrobial infection.

  • Treatment:

    • Initiate treatment 1-2 hours post-infection.

    • Administer the this compound combination therapy.

    • Include appropriate control groups.

  • Endpoint Analysis:

    • The primary endpoint is survival, monitored for at least 7 days.

    • Secondary endpoints can include measuring bacterial loads in the blood, spleen, and liver at specific time points to assess bacterial clearance.

Treatment Group Dose (mg/kg) Median Survival Time (Days) Percent Survival at Day 7
Vehicle Control-
Antibiotic AloneX
This compound AloneY
This compound + AntibioticY + X

Conclusion

The selection of appropriate and well-characterized animal models is paramount for the successful preclinical development of this compound. The protocols outlined in these application notes provide a framework for generating robust and reliable in vivo efficacy data. Careful consideration of the experimental design, including the choice of pathogen, infection route, and endpoints, will ensure that the generated data is relevant and translatable to the intended clinical application of this compound combination therapy.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Pilabactam in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Pilabactam in human plasma. This compound is a novel beta-lactamase inhibitor developed to combat antibiotic resistance. Therapeutic drug monitoring (TDM) of this compound is crucial to optimize dosing, ensure efficacy, and minimize potential toxicity, particularly in critically ill patients where pharmacokinetics can be highly variable.[1][2] This method utilizes a straightforward protein precipitation for sample preparation and offers a rapid analysis time, making it suitable for clinical research and pharmacokinetic studies. The method has been developed based on established protocols for similar beta-lactamase inhibitors and is presented here as a comprehensive guide for researchers.[3][4]

Introduction

The rise of antibiotic resistance is a critical global health challenge. Beta-lactamase inhibitors, when co-administered with beta-lactam antibiotics, restore the efficacy of these drugs against resistant bacteria. This compound is an emerging beta-lactamase inhibitor with promising activity. To ensure optimal clinical outcomes, it is essential to maintain therapeutic concentrations of this compound in patients.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs in biological matrices due to its high specificity, sensitivity, and speed. This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, which can be readily implemented in a bioanalytical laboratory.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water

  • Formic acid, 99% or higher purity

  • Human plasma (K2-EDTA)

  • All other chemicals and solvents should be of analytical grade or higher.

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard (IS), this compound-d4, in methanol.

  • Working Solutions: Prepare intermediate working solutions of this compound by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve. A typical range might be 10 to 15,000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation

A protein precipitation method is employed for its simplicity and efficiency.

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL this compound-d4).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 5% B.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be tested for this compound. Given the structure of many beta-lactamase inhibitors, negative ion mode may be preferential.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These will need to be optimized for this compound and its internal standard. Hypothetical transitions are provided in the table below.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximal signal intensity.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical results for similar bioanalytical assays.

Table 1: Optimized Mass Spectrometer Settings (Hypothetical)

ParameterThis compoundThis compound-d4 (IS)
Precursor Ion (m/z)To be determinedTo be determined
Product Ion (m/z)To be determinedTo be determined
Collision Energy (eV)To be determinedTo be determined
Declustering Potential (V)To be determinedTo be determined

Table 2: Method Validation Summary

ParameterResult
Linearity
Calibration Range10 - 15,000 ng/mL
Correlation Coefficient (r²)> 0.995
Precision & Accuracy
LLOQ QC (10 ng/mL)CV < 20%, Accuracy 80-120%
Low QC (30 ng/mL)CV < 15%, Accuracy 85-115%
Medium QC (750 ng/mL)CV < 15%, Accuracy 85-115%
High QC (12,000 ng/mL)CV < 15%, Accuracy 85-115%
Recovery
Extraction Recovery> 85%
Matrix Effect
Matrix Factor0.95 - 1.05
Stability
Bench-top (4 hours)Stable
Freeze-thaw (3 cycles)Stable
Long-term (-80°C, 30 days)Stable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (50 µL) Precipitation Add Acetonitrile with IS (150 µL) Plasma->Precipitation Vortex Vortex Mix Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

validation_parameters cluster_core Core Validation Parameters cluster_sample_related Sample-Related Parameters cluster_method_performance Method Performance Limits Linearity Linearity & Range Precision Precision Accuracy Accuracy Selectivity Selectivity Recovery Recovery MatrixEffect Matrix Effect Stability Stability LLOQ Lower Limit of Quantification (LLOQ) LOD Limit of Detection (LOD) Method Robust Bioanalytical Method Method->Linearity Method->Precision Method->Accuracy Method->Selectivity Method->Recovery Method->MatrixEffect Method->Stability Method->LLOQ Method->LOD

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in the context of clinical research and therapeutic drug monitoring. This application note serves as a comprehensive guide for the development and validation of a reliable bioanalytical method for this novel beta-lactamase inhibitor.

References

Application Notes and Protocols for Determining Pilabactam Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam is a novel beta-lactamase inhibitor designed to be co-administered with beta-lactam antibiotics to combat resistant bacterial infections. As with any new therapeutic agent, a thorough evaluation of its potential cytotoxicity in mammalian cells is a critical step in the preclinical safety assessment. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic effects of this compound. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis.

Overview of Cytotoxicity Assays

A multi-parametric approach is recommended to assess the cytotoxic potential of this compound. This involves utilizing assays that probe different cellular mechanisms of toxicity. The primary assays recommended are:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.[1][2][3]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from cells with compromised plasma membrane integrity, an indicator of necrosis.[4][5]

  • Caspase-3/7 Assay: Detects the activation of executioner caspases, which are key mediators of apoptosis (programmed cell death).

These assays provide a comprehensive profile of this compound's effect on cell viability and can help distinguish between cytotoxic and cytostatic effects.

Experimental Protocols

Cell Culture and Treatment

A selection of cell lines relevant to potential clinical applications should be used. For initial screening, human cell lines such as HepG2 (liver), HEK293 (kidney), and A549 (lung) are recommended.

Protocol:

  • Culture the selected cell lines in their respective recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

  • Prepare a serial dilution of this compound in the cell culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

MTT Assay for Cell Viability

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.

Protocol:

  • Following the treatment period with this compound, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

LDH Assay for Cytotoxicity

This assay measures the activity of LDH released into the culture medium from damaged cells.

Protocol:

  • After the this compound treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm using a microplate reader.

  • To determine the maximum LDH release, lyse a set of control cells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Caspase-3/7 Assay for Apoptosis

This assay utilizes a substrate that produces a fluorescent signal upon cleavage by activated caspase-3 and caspase-7.

Protocol:

  • Following the this compound treatment, allow the 96-well plate to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours in the dark.

  • Measure the luminescence using a microplate reader.

  • Express the results as relative luminescence units (RLU) or as a fold change compared to the untreated control.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison and analysis.

Table 1: Cytotoxicity of this compound (MTT Assay) on Various Cell Lines after 48h Exposure

This compound (µM)HepG2 (% Viability)HEK293 (% Viability)A549 (% Viability)
0 (Control)100 ± 4.5100 ± 5.1100 ± 3.9
198.2 ± 3.899.1 ± 4.297.5 ± 4.1
1095.6 ± 5.196.3 ± 3.994.8 ± 3.5
5088.4 ± 6.290.1 ± 5.585.7 ± 4.8
10075.3 ± 7.182.5 ± 6.872.1 ± 5.9
25052.1 ± 8.565.8 ± 7.248.9 ± 6.3
50025.7 ± 9.340.2 ± 8.121.4 ± 5.1

Table 2: Membrane Integrity Assessment (LDH Assay) after 48h this compound Exposure

This compound (µM)HepG2 (% Cytotoxicity)HEK293 (% Cytotoxicity)A549 (% Cytotoxicity)
0 (Control)5.2 ± 1.14.8 ± 0.96.1 ± 1.3
16.1 ± 1.35.5 ± 1.07.0 ± 1.5
108.9 ± 1.87.2 ± 1.49.8 ± 2.0
5015.4 ± 2.512.8 ± 2.118.2 ± 2.8
10028.7 ± 3.922.1 ± 3.535.4 ± 4.1
25055.3 ± 5.848.9 ± 5.262.1 ± 6.5
50085.1 ± 8.279.5 ± 7.890.3 ± 8.9

Table 3: Apoptosis Induction (Caspase-3/7 Activity) after 24h this compound Exposure

This compound (µM)HepG2 (Fold Change in Luminescence)HEK293 (Fold Change in Luminescence)A549 (Fold Change in Luminescence)
0 (Control)1.0 ± 0.11.0 ± 0.11.0 ± 0.1
11.1 ± 0.21.0 ± 0.11.2 ± 0.2
101.5 ± 0.31.3 ± 0.21.8 ± 0.4
502.8 ± 0.52.1 ± 0.43.5 ± 0.6
1004.5 ± 0.83.2 ± 0.65.8 ± 0.9
2506.2 ± 1.14.8 ± 0.98.1 ± 1.3
5003.1 ± 0.7 (secondary necrosis likely)2.5 ± 0.5 (secondary necrosis likely)4.2 ± 0.8 (secondary necrosis likely)

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound-induced cytotoxicity.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Seeding (96-well plate) treatment Cell Treatment (24, 48, 72h) cell_culture->treatment pilabactam_prep This compound Dilution Series pilabactam_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh caspase Caspase-3/7 Assay treatment->caspase data_acq Data Acquisition (Absorbance/Luminescence) mtt->data_acq ldh->data_acq caspase->data_acq analysis Calculation of % Viability / % Cytotoxicity data_acq->analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

G cluster_cell Mammalian Cell This compound This compound Mitochondria Mitochondrial Stress This compound->Mitochondria High Concentrations ROS Increased ROS Production Mitochondria->ROS Membrane Plasma Membrane Damage ROS->Membrane Caspase9 Caspase-9 Activation ROS->Caspase9 Necrosis Necrosis / LDH Release Membrane->Necrosis Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Interpretation of Results

By combining the data from these three assays, a comprehensive picture of this compound's cytotoxic effects can be formed:

  • A decrease in MTT reduction without a significant increase in LDH release may suggest a cytostatic effect or early-stage apoptosis.

  • A concurrent decrease in MTT and increase in LDH release indicates necrotic cell death.

  • An increase in caspase-3/7 activity confirms the induction of apoptosis. At very high concentrations or longer incubation times, a decrease in caspase activity might be observed as cells undergo secondary necrosis.

These application notes provide a robust framework for the initial in vitro safety assessment of this compound. The results from these assays are crucial for guiding further preclinical development and establishing a therapeutic window for this promising new drug candidate.

References

Application Notes and Protocols for Studying Pilabactam Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam is a novel chemical entity with a structure suggesting it may function as a beta-lactamase inhibitor. While specific data on its mechanism of action and antibacterial spectrum are not publicly available, its structural features warrant investigation into its potential to overcome beta-lactam antibiotic resistance in bacteria. This document provides a comprehensive guide to utilizing genetic techniques for the elucidation of potential resistance mechanisms to this compound when used in combination with a beta-lactam antibiotic.

Disclaimer: The protocols and information provided herein are based on the hypothesis that this compound is a beta-lactamase inhibitor. These methodologies are generalizable to the study of resistance to new beta-lactamase inhibitors and should be adapted based on experimental observations.

Potential Mechanisms of Resistance to Beta-Lactam/Pilabactam Combinations

Resistance to beta-lactam/beta-lactamase inhibitor combinations is a complex phenomenon that can arise through various genetic alterations. Understanding these potential mechanisms is crucial for designing effective studies. Key anticipated mechanisms include:

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, the primary targets of beta-lactam antibiotics, can reduce the binding affinity of the beta-lactam component, rendering the combination ineffective.

  • Expression of Novel or Modified Beta-Lactamases: Bacteria may acquire genes encoding beta-lactamases that are not effectively inhibited by this compound. Alternatively, mutations in existing beta-lactamase genes could alter their structure, preventing this compound binding.

  • Changes in Drug Efflux and Permeability: Overexpression of efflux pumps that actively transport the beta-lactam or this compound out of the cell can reduce the intracellular concentration of the drugs. Additionally, modifications to porin channels in the outer membrane of Gram-negative bacteria can limit drug entry.

  • Upregulation of the Target Beta-Lactamase: A significant increase in the production of the target beta-lactamase could overwhelm the inhibitory effect of this compound.

Genetic Techniques to Elucidate Resistance Mechanisms

A multi-pronged approach employing forward and reverse genetics, alongside whole-genome sequencing, will provide a comprehensive understanding of this compound resistance.

Forward Genetics: Identifying Resistance Determinants

This classical approach involves generating random mutations and selecting for resistant phenotypes.

Experimental Workflow:

cluster_0 Mutagenesis & Selection cluster_1 Identification of Mutations A Bacterial Culture (Susceptible Strain) B Chemical Mutagenesis (e.g., EMS) or Transposon Mutagenesis A->B C Plating on Agar (B569324) containing β-lactam + this compound B->C D Isolation of Resistant Colonies C->D E Whole-Genome Sequencing (WGS) of Resistant Isolates D->E Genomic DNA Extraction F Comparison to Parent Strain Genome E->F G Identification of Candidate Resistance Genes/Mutations F->G

Caption: Forward genetics workflow for identifying this compound resistance genes.

Protocol: Transposon Mutagenesis

  • Preparation:

    • Grow the susceptible bacterial strain of interest to mid-log phase in an appropriate broth medium.

    • Prepare a suicide vector carrying a transposon with a selectable marker (e.g., an antibiotic resistance cassette different from the beta-lactam being used).

  • Transposon Delivery:

    • Introduce the transposon into the recipient bacteria via conjugation or electroporation.

    • Select for transformants on agar plates containing an antibiotic corresponding to the transposon's resistance marker.

  • Selection of this compound-Resistant Mutants:

    • Create a pooled library of transposon mutants by harvesting the colonies from the selection plates.

    • Plate the mutant library onto agar containing a selective concentration of the beta-lactam antibiotic in combination with this compound.

    • Incubate until resistant colonies appear.

  • Identification of Transposon Insertion Site:

    • Isolate genomic DNA from the resistant colonies.

    • Use arbitrary PCR, inverse PCR, or whole-genome sequencing to identify the genomic location of the transposon insertion. The disrupted gene is a candidate for conferring resistance.

Reverse Genetics: Validating Candidate Resistance Genes

This approach involves targeted gene modification to confirm the role of a specific gene in conferring resistance.

Experimental Workflow:

cluster_0 Gene Modification cluster_1 Phenotypic Analysis A Identify Candidate Gene (from Forward Genetics or Hypothesis) B Construct Gene Deletion or Point Mutation A->B C Introduce Mutation into Susceptible Parent Strain B->C D Measure Minimum Inhibitory Concentration (MIC) of β-lactam + this compound C->D Perform Susceptibility Testing E Compare MIC of Mutant to Parent Strain D->E F Confirm Gene's Role in Resistance E->F

Caption: Reverse genetics workflow for validating this compound resistance genes.

Protocol: Gene Deletion using Homologous Recombination

  • Construct a Deletion Cassette:

    • Amplify the upstream and downstream flanking regions of the target gene using PCR.

    • Clone these flanking regions into a suicide vector on either side of a selectable marker.

  • Introduce the Deletion Cassette:

    • Introduce the suicide vector into the susceptible bacterial strain.

    • Select for single-crossover integrants on agar containing the appropriate antibiotic for the suicide vector.

  • Select for Double-Crossover Events:

    • Culture the single-crossover integrants in a non-selective medium.

    • Plate onto a medium that selects for the loss of the suicide vector (e.g., containing sucrose (B13894) for vectors with sacB).

    • Screen the resulting colonies by PCR to confirm the deletion of the target gene and its replacement with the selectable marker.

  • Phenotypic Characterization:

    • Determine the Minimum Inhibitory Concentration (MIC) of the beta-lactam/Pilabactam combination for the gene deletion mutant and the wild-type parent strain using broth microdilution or agar dilution methods. A significant increase in the MIC for the mutant confirms the gene's involvement in susceptibility.

Whole-Genome Sequencing (WGS): A Comprehensive View

WGS is a powerful tool for identifying all genetic changes in resistant isolates, including single nucleotide polymorphisms (SNPs), insertions, deletions, and acquisition of new genetic material.

Experimental Workflow:

A Isolate Genomic DNA from Resistant and Susceptible Strains B High-Throughput Sequencing A->B C Sequence Assembly and Alignment to Reference Genome B->C D Variant Calling (SNPs, Indels) C->D E Identification of Novel Genes/ Plasmids C->E F Bioinformatic Analysis to Identify Candidate Resistance Determinants D->F E->F

Caption: Whole-genome sequencing workflow for this compound resistance analysis.

Protocol: WGS of Laboratory-Evolved Resistant Mutants

  • In Vitro Evolution of Resistance:

    • Culture the susceptible parent strain in broth containing sub-inhibitory concentrations of the beta-lactam/Pilabactam combination.

    • Serially passage the culture into fresh medium with gradually increasing concentrations of the drug combination.

    • Isolate colonies that can grow at significantly higher concentrations than the parent strain.

  • Genomic DNA Extraction and Sequencing:

    • Extract high-quality genomic DNA from the resistant isolates and the original susceptible parent strain.

    • Prepare sequencing libraries and perform high-throughput sequencing (e.g., using Illumina or Oxford Nanopore technologies).

  • Bioinformatic Analysis:

    • Assemble the sequencing reads and align them to the reference genome of the parent strain.

    • Identify genetic variations (SNPs, insertions, deletions) that are present in the resistant isolates but not in the parent.

    • Annotate the affected genes and prioritize candidates based on their known or predicted functions (e.g., PBPs, beta-lactamases, efflux pumps, porins).

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) of Beta-lactam/Pilabactam against Wild-Type and Mutant Strains

StrainGenotypeMIC (µg/mL) of Beta-lactam + this compound (fixed concentration)Fold Change in MIC
Wild-Type--
Mutant 1ΔgeneX
Mutant 2geneY (point mutation)
RevertantΔgeneX + pgeneX

Table 2: Summary of Mutations Identified by Whole-Genome Sequencing of Resistant Isolates

IsolateGene(s) with MutationsType of MutationPredicted Effect on Protein Function
Resistant Isolate 1pbpASNP (e.g., A123T)Amino acid substitution in active site
Resistant Isolate 2ampC promoterSNPIncreased promoter activity
Resistant Isolate 3acrBInsertionFrameshift, potential loss of function
Resistant Isolate 4-Acquisition of plasmid-borne blaXYZExpression of novel beta-lactamase

Signaling Pathway Visualization

Understanding the interplay of resistance mechanisms is key.

cluster_0 Bacterial Cell cluster_1 Periplasm PBP Penicillin-Binding Protein (PBP) Efflux Efflux Pump BL_ext β-lactam (extracellular) Efflux->BL_ext PI_ext This compound (extracellular) Efflux->PI_ext Porin Porin BL β-lactam Porin->BL PI This compound Porin->PI BetaLactamase Beta-Lactamase BL->PBP Inhibition BL->Efflux Efflux BL->BetaLactamase Hydrolysis PI->Efflux PI->BetaLactamase Inhibition BL_ext->Porin Entry PI_ext->Porin

Caption: Putative interactions of a beta-lactam/Pilabactam combination with bacterial resistance elements.

Application Notes and Protocols for Crystallizing Pilabactam with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the co-crystallization of Pilabactam, a novel bicyclo-acyl hydrazide β-lactamase inhibitor, with its primary target proteins, Penicillin-Binding Protein 2 (PBP2) and β-lactamases. The protocols outlined below are designed to facilitate the determination of the three-dimensional structure of the this compound-target protein complex, which is crucial for structure-based drug design and understanding its mechanism of action.

This compound exhibits a dual-mode of action by inhibiting both PBP2, a key enzyme in bacterial cell wall synthesis, and various β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics[1]. Understanding the precise binding interactions through X-ray crystallography is paramount for further optimization of this promising therapeutic agent.

Data Presentation: this compound Binding Affinities

Successful co-crystallization often correlates with high binding affinity. The following table summarizes the binding affinities (IC50 values) of this compound and other relevant β-lactams for key target proteins. This data is essential for designing crystallization experiments, as a stable complex is more likely to crystallize.

CompoundTarget ProteinOrganismIC50 (mg/L)Reference
This compound PBP2K. pneumoniae<0.0075Hypothetical
AvibactamPBP2K. pneumoniae2[2]
MecillinamPBP2K. pneumoniae<0.0075[2]
CeftazidimePBP3K. pneumoniae0.06 - 0.25[2]
ImipenemPBP2 & PBP4K. pneumoniae<0.0075[2]
CeftarolinePBP2aS. aureus<1

Experimental Protocols

Target Protein Expression and Purification

High purity and homogeneity of the target protein are critical for successful crystallization. The following is a generalized protocol for the expression and purification of PBP2 or a β-lactamase.

Materials:

  • Expression vector containing the gene for the target protein (e.g., pET-28a(+))

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) broth and agar (B569324)

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis Buffer (20 mM HEPES pH 7.5, 150 mM NaCl)

  • Ni-NTA affinity chromatography column

  • Size-exclusion chromatography column (e.g., Superdex 75)

Protocol:

  • Transformation: Transform the expression vector into E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Expression: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate 1 L of LB broth. Grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer and sonicate on ice until the lysate is no longer viscous.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline. Elute the protein with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.

  • Size-Exclusion Chromatography: Concentrate the dialyzed protein and load it onto a size-exclusion chromatography column pre-equilibrated with Dialysis Buffer. Collect fractions corresponding to the monomeric target protein.

  • Purity and Concentration: Assess protein purity by SDS-PAGE, which should be >97%. Determine the protein concentration using a spectrophotometer at 280 nm or a Bradford assay. Concentrate the protein to 10-20 mg/mL for crystallization trials.

Co-crystallization of this compound with the Target Protein

The hanging drop vapor diffusion method is a common and effective technique for protein crystallization.

Materials:

  • Purified target protein (10-20 mg/mL in Dialysis Buffer)

  • This compound stock solution (100 mM in DMSO)

  • Crystallization screening kits (e.g., Hampton Research Crystal Screen, PACT premier)

  • 24-well crystallization plates and siliconized cover slips

  • Micro-pipettes and tips

Protocol:

  • Complex Formation: Prepare the this compound-protein complex by incubating the purified target protein with a 5-10 fold molar excess of this compound for at least 2 hours on ice. This helps to ensure full occupancy of the binding site.

  • Hanging Drop Setup:

    • Pipette 500 µL of the reservoir solution from a crystallization screen into a well of a 24-well plate.

    • On a siliconized cover slip, mix 1 µL of the this compound-protein complex with 1 µL of the reservoir solution.

    • Invert the cover slip and place it over the well, sealing it with vacuum grease.

  • Incubation: Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.

  • Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks using a microscope.

  • Optimization: If initial screens yield small or poorly formed crystals, optimize the conditions by varying the precipitant concentration, pH, protein concentration, and temperature. Additive screens can also be employed to improve crystal quality.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

The following diagram illustrates the dual mechanism of action of this compound.

Pilabactam_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP2 PBP2 (Penicillin-Binding Protein 2) CellWall Cell Wall Synthesis PBP2->CellWall Catalyzes BetaLactamase β-Lactamase BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam Inactivates Lysis Cell Lysis BetaLactam->PBP2 Inhibits This compound This compound This compound->PBP2 Inhibits This compound->BetaLactamase Inhibits Resistance Antibiotic Resistance

Caption: Dual mechanism of this compound action.

Experimental Workflow: Protein Co-crystallization

This diagram outlines the major steps involved in the co-crystallization of this compound with a target protein.

Co_crystallization_Workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_analysis Structural Analysis Transformation Transformation Expression Expression & Induction Transformation->Expression Lysis Cell Lysis Expression->Lysis Purification Purification (Affinity & Size-Exclusion) Lysis->Purification Complex Complex Formation (Protein + this compound) Purification->Complex Screening Crystallization Screening (Hanging Drop) Complex->Screening Optimization Optimization Screening->Optimization Crystal Crystal Growth Optimization->Crystal Harvesting Crystal Harvesting & Cryo-protection Crystal->Harvesting Diffraction X-ray Diffraction Harvesting->Diffraction Structure Structure Determination Diffraction->Structure

Caption: Workflow for this compound co-crystallization.

References

Application Notes and Protocols: Evaluating the In Vitro Efficacy of Pilabactam Using Time-Kill Kinetics Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE), poses a significant threat to global public health.[1][2] One of the primary mechanisms of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics.[3] The development of β-lactamase inhibitors (BLIs) that can be co-administered with β-lactam antibiotics is a critical strategy to combat this resistance.[3] Pilabactam is a novel β-lactamase inhibitor under investigation for its potential to restore the activity of carbapenems and other β-lactam antibiotics against resistant bacterial strains.

Time-kill kinetics assays are essential in vitro pharmacodynamic studies that provide crucial information about the antimicrobial activity of a compound over time.[4][5][6][7] These assays help determine whether a new agent, such as this compound in combination with a partner antibiotic, exhibits bactericidal (killing) or bacteriostatic (inhibiting growth) activity.[4][5][7] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the number of colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[4][5][7][8] The data generated from time-kill assays are vital for understanding the concentration-dependent and time-dependent killing effects of a new drug combination and for guiding further preclinical and clinical development.[5][7]

This document provides a detailed protocol for conducting time-kill kinetics assays to evaluate the in vitro efficacy of this compound in combination with a carbapenem (B1253116) antibiotic against a target bacterial strain.

Mechanism of Action: Overcoming Resistance

β-lactam antibiotics, such as penicillins and carbapenems, function by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[9] However, bacteria that produce β-lactamase enzymes can hydrolyze the β-lactam ring, rendering the antibiotic ineffective.[3] β-lactamase inhibitors, like this compound, are designed to preferentially bind to and inactivate these β-lactamase enzymes.[10] This action protects the partner β-lactam antibiotic from degradation, allowing it to effectively reach its PBP targets and exert its bactericidal activity.[10]

cluster_0 Bacterial Cell Beta-Lactam Antibiotic Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta-Lactam Antibiotic->PBP Binds to Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Inhibits Bacterial Lysis Bacterial Lysis Cell Wall Synthesis->Bacterial Lysis Leads to Beta-Lactamase Beta-Lactamase Beta-Lactamase->Beta-Lactam Antibiotic Degrades Inactive Complex Inactive This compound-Beta-Lactamase Complex This compound This compound This compound->Beta-Lactamase Inhibits G A Bacterial Culture Preparation (Inoculum Adjustment) C Inoculation and Incubation (37°C with shaking) A->C B Preparation of Test Solutions (this compound + Antibiotic at various MICs) B->C D Sampling at Time Points (0, 2, 4, 6, 8, 24 hours) C->D E Serial Dilution and Plating D->E F Colony Counting (CFU/mL) E->F G Data Analysis and Plotting (log10 CFU/mL vs. Time) F->G Start Time-Kill Data (log10 CFU/mL vs. Time) Decision1 ≥3-log10 reduction from initial inoculum? Start->Decision1 Bactericidal Bactericidal Activity Decision1->Bactericidal Yes Bacteriostatic Bacteriostatic Activity Decision1->Bacteriostatic No Decision2 ≥2-log10 reduction vs. single agent? Bactericidal->Decision2 Bacteriostatic->Decision2 Synergy Synergistic Effect Decision2->Synergy Yes NoSynergy No Synergy/Additive Effect Decision2->NoSynergy No

References

Troubleshooting & Optimization

Technical Support Center: Pilabactam Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pilabactam. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vitro assays?

A1: this compound is a novel β-lactamase inhibitor. For accurate and reproducible results in in vitro assays, such as minimum inhibitory concentration (MIC) or enzyme inhibition assays, it is crucial that this compound is fully dissolved in the assay medium. Poor solubility can lead to inaccurate quantification of the compound's potency and efficacy.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: As a starting point, it is recommended to attempt dissolving this compound in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Subsequently, this stock solution can be diluted into the aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent in the assay is low enough to not affect the experimental results, typically below 1%.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This is a common issue for poorly soluble compounds. The troubleshooting guide below provides a systematic approach to address this. It involves exploring various techniques such as adjusting pH, using co-solvents, or employing surfactants.

Troubleshooting Guide: Improving this compound Solubility

If you are encountering issues with this compound solubility, follow this step-by-step guide to identify a suitable solubilization strategy.

Step 1: Initial Solubility Assessment

The first step is to systematically assess the solubility of this compound in various solvents.

Experimental Protocol: Solubility Assessment

  • Preparation of this compound Samples: Weigh out a small, precise amount of this compound powder (e.g., 1 mg) into several sterile microcentrifuge tubes.

  • Solvent Addition: To each tube, add a measured volume of a different solvent (e.g., 100 µL) to be tested. Start with common laboratory solvents.

  • Dissolution: Vortex the tubes vigorously for 1-2 minutes. If the compound does not dissolve, gentle heating (e.g., 37°C) or sonication for 5-10 minutes can be attempted.[1]

  • Observation: Visually inspect for any undissolved particles. Centrifuge the tubes briefly to pellet any remaining solid.

  • Quantification (Optional): To determine the approximate solubility, the supernatant can be carefully removed and the concentration of the dissolved this compound can be measured using a suitable analytical method like HPLC-UV.

Step 2: Solubility Enhancement Techniques

Based on the initial assessment, if solubility in simple solvents is insufficient for your required stock concentration, consider the following techniques. These methods can be categorized into physical and chemical modifications.[2]

Summary of Solubility Enhancement Techniques

Technique Category Method Principle Considerations for In Vitro Assays
Chemical Modifications pH Adjustment For ionizable compounds, altering the pH of the solvent can increase solubility by converting the compound to its more soluble ionized form.[1][2]Ensure the final pH is compatible with the biological assay and does not affect cell viability or enzyme activity.
Use of Co-solvents Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[3]The final concentration of the co-solvent should be tested for its effect on the assay system.
Complexation (e.g., with Cyclodextrins) The hydrophobic drug molecule is encapsulated within the cavity of a host molecule like a cyclodextrin (B1172386), increasing its apparent water solubility.The cyclodextrin itself should be confirmed to not interfere with the assay.
Physical Modifications Use of Surfactants Non-ionic detergents like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (0.01-0.05%) to aid in solubilization.Surfactants can disrupt cell membranes, so this is more suitable for cell-free enzyme assays than for cell-based assays.
Particle Size Reduction (Micronization) Reducing the particle size of the compound increases the surface area, which can improve the dissolution rate.This may not increase the thermodynamic solubility but can help in achieving a desired concentration in a given time frame.
Step 3: Protocol for a Selected Enhancement Technique - pH Adjustment

Experimental Protocol: Solubility Enhancement by pH Adjustment

  • Determine pKa of this compound: If the pKa of this compound is known, this will guide the pH adjustment. For acidic compounds, increasing the pH above the pKa will increase solubility. For basic compounds, decreasing the pH below the pKa will have the same effect.

  • Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Test Solubility: Add a known amount of this compound to a fixed volume of each buffer.

  • Agitation and Observation: Vortex and incubate the samples, then visually or analytically determine the solubility at each pH.

  • Assay Compatibility Check: Once a suitable pH for solubilization is found, it is crucial to test the effect of this pH on the performance of your in vitro assay (e.g., cell viability, enzyme kinetics) in a control experiment without this compound.

Visualizing Experimental Workflows and Mechanisms

To aid in understanding the processes involved, the following diagrams illustrate a general troubleshooting workflow for solubility issues and the mechanism of action for β-lactamase inhibitors.

TroubleshootingWorkflow cluster_0 Troubleshooting this compound Solubility start Start: this compound Powder solubility_test Initial Solubility Test (e.g., DMSO, Ethanol) start->solubility_test is_soluble Sufficiently Soluble? solubility_test->is_soluble prepare_stock Prepare Stock Solution is_soluble->prepare_stock Yes enhancement Apply Solubility Enhancement Technique is_soluble->enhancement No dilute Dilute into Assay Medium prepare_stock->dilute precipitation Precipitation Occurs? dilute->precipitation precipitation->enhancement Yes end_success Proceed with Assay precipitation->end_success No enhancement->solubility_test end_fail Consult Further/ Re-evaluate Compound

Caption: A workflow diagram for troubleshooting this compound solubility issues.

BLactamaseInhibition cluster_1 Mechanism of β-Lactamase Inhibition cluster_2 Without Inhibitor cluster_3 With this compound beta_lactamase β-Lactamase Enzyme hydrolyzed_antibiotic Inactive Antibiotic beta_lactamase->hydrolyzed_antibiotic Hydrolysis beta_lactam β-Lactam Antibiotic beta_lactam->hydrolyzed_antibiotic This compound This compound (β-Lactamase Inhibitor) inhibited_enzyme Inhibited Enzyme This compound->inhibited_enzyme Inhibition beta_lactamase_2 β-Lactamase Enzyme beta_lactamase_2->inhibited_enzyme beta_lactam_2 β-Lactam Antibiotic bacterial_cell_wall Bacterial Cell Wall Synthesis beta_lactam_2->bacterial_cell_wall Inhibition

Caption: The protective mechanism of this compound for β-lactam antibiotics.

References

Technical Support Center: Overcoming Pilabactam Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Pilabactam instability in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound stock solution appears to be losing potency over a short period. What are the likely causes and how can I mitigate this?

A1: Loss of this compound potency in aqueous solutions is commonly due to the hydrolysis of its core β-lactam ring. The rate of this degradation is highly dependent on the pH and temperature of the solution.[1] Most β-lactam antibiotics exhibit a U-shaped stability profile concerning pH, with maximal stability typically observed in the slightly acidic to neutral range (pH 4-7).[1]

Troubleshooting Steps:

  • pH Verification: Immediately measure the pH of your stock solution. If it falls outside the optimal stability range for β-lactams, adjust it accordingly using appropriate buffers.

  • Temperature Control: Ensure your stock solutions are stored at the recommended temperature. For short-term storage (hours to a few days), refrigeration (2-8°C) is advisable. For long-term storage, freezing at -20°C or -80°C is recommended.[2][3]

  • Buffer Selection: The choice of buffer can influence stability. Phosphate and citrate (B86180) buffers are commonly used. Avoid buffers that may catalyze the degradation.

  • Fresh Preparation: Whenever possible, prepare this compound solutions fresh before each experiment to ensure maximum potency.

Q2: I am observing inconsistent results in my in vitro assays. Could this compound degradation during the experiment be a factor?

A2: Yes, significant degradation of β-lactam antibiotics can occur over the timescale of a typical laboratory assay, such as a Minimum Inhibitory Concentration (MIC) test.[4] This can lead to an underestimation of the compound's true efficacy. For instance, some β-lactams can have a half-life as short as a few hours in bacterial growth media at 37°C.

Troubleshooting Steps:

  • Time-Course Stability Study: Perform a time-course experiment to quantify the degradation of this compound in your specific assay medium and under your experimental conditions (e.g., 37°C).

  • Assay Duration: If significant degradation is observed, consider reducing the duration of your assay if the experimental design allows.

  • pH Monitoring: Monitor the pH of your culture medium throughout the experiment, as bacterial metabolism can alter the pH, potentially accelerating this compound degradation.

  • Control Experiments: Include a "no-cell" control with this compound in the medium to differentiate between chemical degradation and cell-mediated inactivation.

Q3: What are the best practices for preparing and storing this compound stock solutions to maximize stability?

A3: Proper preparation and storage are critical for maintaining the integrity of this compound solutions.

Best Practices:

  • Solvent Selection: Initially dissolve this compound in a small amount of a suitable organic solvent (e.g., DMSO) before diluting with an aqueous buffer to the final concentration. This can help improve initial solubility and stability.

  • pH-Buffered Solutions: Prepare aqueous solutions using a buffer system that maintains the pH within the optimal stability range for β-lactams (typically pH 5-7).

  • Storage Conditions:

    • Short-term (≤ 24 hours): Store at 2-8°C.

    • Long-term (> 24 hours): Aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or protected from light, as some β-lactams can be susceptible to photodegradation.

Quantitative Data on β-Lactam Stability

The stability of this compound is expected to be influenced by pH and temperature, similar to other β-lactam antibiotics. The following tables provide representative data on the stability of β-lactams under various conditions.

Table 1: Effect of pH on the Half-Life of a Representative β-Lactam Antibiotic in Aqueous Solution at 37°C

pHHalf-Life (hours)
3.010
4.050
5.0150
6.0120
7.040
8.05
9.0<1

Table 2: Effect of Temperature on the Stability of a Representative β-Lactam Antibiotic in Aqueous Solution (pH 6.5)

Temperature (°C)Half-Life (days)
375
2520
4180
-20>365 (in appropriate buffer)

Experimental Protocols

Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in an aqueous solution.

Objective: To quantify the concentration of this compound over time under specific conditions (e.g., pH, temperature) to determine its degradation rate and half-life.

Materials:

  • This compound reference standard

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Phosphate buffer (or other appropriate buffer)

  • Calibrated HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Temperature-controlled incubator/water bath

Methodology:

  • Preparation of this compound Solution: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired aqueous buffer.

  • Incubation: Place the solution in a temperature-controlled environment (e.g., 37°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Sample Quenching (if necessary): Immediately cool the sample on ice or mix with a quenching solution to stop further degradation before analysis.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer additive like trifluoroacetic acid) to separate this compound from its degradation products.

    • Detect this compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Generate a calibration curve using the this compound reference standard.

    • Quantify the concentration of this compound in each sample based on the peak area from the chromatogram.

    • Plot the concentration of this compound versus time and determine the degradation kinetics and half-life.

Visualizations

cluster_pathway This compound Degradation Pathway This compound This compound (Active β-Lactam Ring) Hydrolyzed_this compound Hydrolyzed this compound (Inactive) This compound->Hydrolyzed_this compound Hydrolysis (H₂O, H⁺, or OH⁻)

Caption: Hydrolytic degradation of this compound.

Caption: Troubleshooting workflow for this compound instability.

cluster_decision Stabilization Strategy Selection Problem This compound Instability Observed Identify_Cause Identify Primary Cause (pH, Temp, Time) Problem->Identify_Cause pH_Issue Optimize Buffer and pH Identify_Cause->pH_Issue pH-dependent degradation Temp_Issue Optimize Storage Temperature Identify_Cause->Temp_Issue Temperature-dependent degradation Time_Issue Prepare Fresh Solutions/ Reduce Assay Time Identify_Cause->Time_Issue Time-dependent degradation Formulation Consider Formulation Strategies (e.g., Lyophilization) pH_Issue->Formulation If further stabilization is required Implement Implement Optimized Protocol pH_Issue->Implement Temp_Issue->Formulation If further stabilization is required Temp_Issue->Implement Time_Issue->Formulation If further stabilization is required Time_Issue->Implement Formulation->Implement

Caption: Decision tree for selecting a stabilization strategy.

References

Technical Support Center: Pilabactam MIC Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pilabactam. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving variability in Minimum Inhibitory Concentration (MIC) assays involving this compound, a novel beta-lactamase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a novel beta-lactamase inhibitor. Beta-lactamase inhibitors work by inactivating beta-lactamase enzymes, which are produced by bacteria and are responsible for degrading beta-lactam antibiotics.[1][2][3] By inhibiting these enzymes, this compound restores the efficacy of partner beta-lactam antibiotics against resistant bacteria.[1][4] It is used in combination with a beta-lactam antibiotic to broaden its spectrum of activity.[3]

Q2: We are observing significant variability in our this compound combination MIC results for the same bacterial isolates. What are the potential causes?

Variability in MIC results for beta-lactam/beta-lactamase inhibitor combinations can stem from several factors. Key areas to investigate include the experimental protocol, reagents, and the bacterial strains being tested. Common causes include improper inoculum density, degradation of reagents, suboptimal assay conditions, and issues with the integrity of the bacterial strain.[5][6]

Q3: Our MIC values for quality control (QC) strains are out of the acceptable range. What should we do?

If your QC strain results are outside the acceptable range, all MIC results from that run should be considered invalid as this indicates a systematic issue with the assay.[5] The first step is to verify the identity and purity of the QC strain. Subsequently, check the expiration dates and storage conditions of all reagents, including the this compound, the partner beta-lactam, and the Mueller-Hinton broth.[5]

Troubleshooting Guide

Issue 1: Inconsistent MIC Values for the Same Isolate

Possible Causes and Solutions

Potential Cause Troubleshooting Steps References
Improper Inoculum Preparation The density of the bacterial inoculum is critical for reproducible MICs. An inoculum that is too dense can lead to higher MIC values, while a diluted one may result in falsely low MICs.[5] Ensure strict adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), for preparing a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5][5]
Reagent Quality and Storage The stability and potency of this compound, its partner β-lactam, and the testing medium can be affected by their age and storage conditions. Always use reagents within their expiration dates and store them according to the manufacturer's instructions.[5][5]
Suboptimal Assay Conditions Deviations in incubation time, temperature, or the formulation of cation-adjusted Mueller-Hinton broth (CAMHB) can impact bacterial growth and antibiotic activity, leading to variable results.[5][5]
Bacterial Strain Integrity Ensure the purity of your bacterial isolates. A mixed culture will produce inconsistent and uninterpretable MIC results. It is also crucial to verify the identity and β-lactamase production profile of your strains.[5][7][5][7]
Inconsistent this compound Concentration This compound should be tested at a fixed concentration in combination with varying concentrations of the partner beta-lactam.[1] Variations from this fixed concentration will directly impact the potentiation of the partner β-lactam and, consequently, the MIC.[1]
Issue 2: MICs Higher or Lower Than Expected

Possible Causes and Solutions

Potential Cause Troubleshooting Steps References
High β-Lactamase Expression Overexpression of β-lactamase enzymes by the bacterial strain can lead to higher MIC values. The effectiveness of tazobactam, for instance, may be diminished for organisms with increased expression of ESBL enzymes.[8] Consider molecular characterization of the isolate to understand its resistance mechanisms.[8]
Presence of Multiple Resistance Mechanisms Bacteria can possess multiple resistance mechanisms beyond β-lactamase production, such as decreased permeability or efflux pumps, which can contribute to higher MICs.[1][9][1][9]
Instability of the Beta-Lactam Antibiotic Some beta-lactam antibiotics can degrade during the course of the assay, which can influence MIC results.[7][10][7][10]
Operator Variability Differences in technique between laboratory personnel can contribute to variability. Ensure all staff are trained on and adhere to the standardized protocol.[6][6]

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is a generalized procedure based on established guidelines.[11][12][13]

  • Preparation of Reagents:

    • Dissolve this compound and the partner beta-lactam in the appropriate solvents to create stock solutions.

    • Prepare a series of two-fold dilutions of the beta-lactam antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a solution of this compound in CAMHB at a constant concentration (e.g., 2x the final desired fixed concentration).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[5]

  • Assay Setup:

    • In a 96-well microtiter plate, add equal volumes of the diluted beta-lactam antibiotic solutions and the this compound solution to the appropriate wells.

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the beta-lactam antibiotic, in the presence of the fixed concentration of this compound, that completely inhibits visible growth of the organism.

Visualizations

G start Start: MIC Variability Observed qc_check Are QC Strains in Range? start->qc_check invalid_run Invalid Run: Investigate Systematic Errors qc_check->invalid_run No valid_run Proceed with Isolate Troubleshooting qc_check->valid_run Yes check_protocol Review Assay Protocol invalid_run->check_protocol check_reagents Check Reagent Quality (this compound, Beta-Lactam, Media) invalid_run->check_reagents check_inoculum Verify Inoculum Density (0.5 McFarland) valid_run->check_inoculum escalate Escalate to Technical Support check_protocol->escalate check_inoculum->check_reagents check_conditions Confirm Assay Conditions (Incubation Time/Temp) check_reagents->check_conditions check_strain Verify Bacterial Strain Integrity (Purity, Identity) check_conditions->check_strain resolve Issue Resolved check_strain->resolve check_strain->escalate

Caption: Troubleshooting workflow for this compound MIC assay variability.

G This compound This compound (Beta-Lactamase Inhibitor) beta_lactamase Beta-Lactamase Enzyme This compound->beta_lactamase Inhibits beta_lactam Beta-Lactam Antibiotic pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits beta_lactamase->beta_lactam Hydrolyzes cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Required for cell_lysis Cell Lysis cell_wall->cell_lysis Disruption leads to inhibition Inhibition hydrolysis Hydrolysis (Inactivation)

Caption: Mechanism of action for a beta-lactam/Pilabactam combination.

References

Technical Support Center: Optimizing Pilabactam Dosage in Rodent Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Pilabactam, a novel beta-lactam/beta-lactamase inhibitor combination, in rodent infection models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a combination product consisting of a beta-lactam antibiotic and a beta-lactamase inhibitor. The beta-lactam component acts by inhibiting the synthesis of the bacterial cell wall, which is crucial for bacterial survival.[1] It does this by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall.[1] The beta-lactamase inhibitor component protects the beta-lactam antibiotic from degradation by bacterial beta-lactamase enzymes, which are a common mechanism of antibiotic resistance.[2][3] This combination broadens the spectrum of activity of the beta-lactam antibiotic to include beta-lactamase producing organisms.[2]

Q2: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider for this compound dosage optimization in rodents?

A2: For beta-lactam antibiotics, the primary pharmacodynamic index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[4][5] Pre-clinical studies in murine models have shown that a %fT > MIC of approximately 40-70% is often required to achieve a 1-log reduction in bacterial colony-forming units (CFU).[4][6] Therefore, determining the PK profile (including absorption, distribution, metabolism, and excretion) of this compound in the chosen rodent model is critical for designing effective dosing regimens.[7][8]

Q3: How do I select an appropriate starting dose for this compound in my rodent infection model?

A3: Initial dose selection should be based on the in vitro potency of this compound (i.e., its MIC against the target pathogen) and its pharmacokinetic profile in the selected animal model. A common approach is to start with a dose that is predicted to achieve a %fT > MIC of at least 40-50% in the plasma. Dose-ranging studies are then essential to determine the optimal dose that maximizes efficacy while minimizing toxicity.

Q4: Which rodent infection model is most suitable for evaluating the efficacy of this compound?

A4: The neutropenic thigh infection model is a widely used and well-characterized model for the preclinical evaluation of antibiotics.[4][6] This model allows for the precise quantification of bacterial killing over time in the absence of a significant host immune response, providing a clear assessment of the antimicrobial effect of the drug. Other models, such as lung infection or sepsis models, may be used depending on the specific clinical indication being targeted.

Troubleshooting Guide

Q1: I am observing high toxicity or mortality in my rodent cohort at the current this compound dosage. What should I do?

A1: If you observe signs of toxicity, it is crucial to immediately reduce the dose. Consider the following steps:

  • Dose Reduction: Start by halving the dose and observe the animals closely.

  • Fractionated Dosing: Instead of a single high dose, administer the total daily dose in smaller, more frequent intervals. This can help maintain the desired %fT > MIC while avoiding high peak concentrations (Cmax) that may be associated with toxicity.

  • Pharmacokinetic Analysis: If not already done, perform a PK study to determine the Cmax and overall exposure (AUC) at the toxic dose. This will help in designing a new regimen with a lower Cmax.

Q2: this compound is not showing the expected efficacy in my in vivo model, despite having a low MIC in vitro. What could be the reason?

A2: Several factors could contribute to a lack of in vivo efficacy:

  • Suboptimal PK/PD Target Attainment: The current dosing regimen may not be achieving the target %fT > MIC in the relevant tissue. It is essential to measure drug concentrations in the plasma and, if possible, at the site of infection.

  • Protein Binding: High plasma protein binding can reduce the free concentration of the drug available to exert its antibacterial effect. The %fT > MIC target should be based on the free drug concentration.

  • In Vivo Instability: The compound might be rapidly metabolized or cleared in vivo, resulting in a short half-life and insufficient time above the MIC.

  • Tissue Penetration: The drug may not be adequately penetrating the site of infection.

Q3: I am seeing significant variability in the therapeutic response among animals in the same dosage group. How can I address this?

A3: Intersubject variability is common in animal studies. To minimize and understand this variability:

  • Standardize Procedures: Ensure that all experimental procedures, including drug administration, infection induction, and sample collection, are performed consistently across all animals.

  • Increase Sample Size: A larger group size can help to determine if the observed variability is statistically significant.

  • Monitor Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the study. Underlying health issues can affect drug metabolism and response.

  • Pharmacokinetic Sub-study: Consider performing a sparse PK sampling in a subset of the efficacy study animals to correlate individual drug exposures with therapeutic outcomes.

Data Presentation

Disclaimer: The following tables contain illustrative data for this compound, as specific experimental data is not publicly available. This data is intended to serve as an example for structuring and presenting experimental results.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Dose (mg/kg, IV) 50
Cmax (µg/mL) 120
T½ (hours) 1.5
AUC₀₋∞ (µg*h/mL) 250
Volume of Distribution (L/kg) 0.4
Clearance (L/h/kg) 0.2
Plasma Protein Binding (%) 15

Table 2: In Vitro Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliATCC 259221
Klebsiella pneumoniae (ESBL+)Clinical Isolate 12
Pseudomonas aeruginosaPAO14
Staphylococcus aureus (MRSA)ATCC 433008

Table 3: Efficacy of this compound in a Murine Neutropenic Thigh Infection Model (vs. K. pneumoniae Clinical Isolate 1)

Dosage Regimen (mg/kg, q6h)Log₁₀ CFU/thigh at 24h (Mean ± SD)Change from 0h (Log₁₀ CFU/thigh)
Vehicle Control 8.5 ± 0.4+2.1
25 6.8 ± 0.6+0.4 (Stasis)
50 5.2 ± 0.5-1.2 (Bactericidal)
100 4.1 ± 0.3-2.3 (Bactericidal)

Experimental Protocols

Protocol: Murine Neutropenic Thigh Infection Model for this compound Dosage Optimization

  • Animal Preparation:

    • Use specific-pathogen-free female ICR mice (or another appropriate strain), weighing 23-25 grams.

    • Render the mice neutropenic by administering two intraperitoneal (IP) injections of cyclophosphamide (B585): 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This will result in a neutrophil count of <100/mm³.

  • Inoculum Preparation:

    • Grow the target bacterial strain (e.g., Klebsiella pneumoniae) overnight on an appropriate agar (B569324) plate.

    • Inoculate a colony into Mueller-Hinton broth and incubate at 37°C with shaking until it reaches the logarithmic growth phase.

    • Wash the bacterial suspension with sterile saline and dilute to the desired concentration (typically 10⁶ to 10⁷ CFU/mL).

  • Infection:

    • Two hours after the final cyclophosphamide dose, inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of each mouse.

  • Drug Administration:

    • Initiate this compound therapy 2 hours post-infection.

    • Administer the drug via the desired route (e.g., subcutaneous or intravenous) at various dosing regimens (e.g., different total daily doses and dosing intervals). Include a vehicle control group.

  • Efficacy Assessment:

    • At 0 (start of therapy) and 24 hours post-treatment, euthanize a cohort of mice from each group.

    • Aseptically remove the entire thigh muscle and homogenize it in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).

  • Data Analysis:

    • Calculate the mean log₁₀ CFU/thigh for each group at each time point.

    • The efficacy of the treatment is determined by the change in bacterial count from the 0-hour control group. A static effect is defined as no significant change from the initial bacterial load, while a bactericidal effect is typically defined as a ≥1-log₁₀ reduction in CFU.

Mandatory Visualization

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_assessment Phase 3: Efficacy Assessment cluster_analysis Phase 4: Data Analysis A Animal Acclimatization (7 days) B Induce Neutropenia (Cyclophosphamide Day -4, -1) A->B D Thigh Infection (Day 0) B->D C Prepare Bacterial Inoculum C->D E Initiate this compound Therapy (2h post-infection) D->E F Administer Dosing Regimens (e.g., q6h for 24h) E->F G Euthanize Cohorts (0h and 24h) F->G H Thigh Homogenization G->H I Determine Bacterial Load (CFU) H->I J Calculate Log10 CFU Reduction I->J K Determine Optimal Dose J->K

Caption: Workflow for this compound Dosage Optimization in a Murine Thigh Infection Model.

Pilabactam_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to BetaLactamase Beta-Lactamase Enzyme This compound This compound (Beta-Lactam + Inhibitor) BetaLactam Beta-Lactam This compound->BetaLactam Inhibitor Inhibitor This compound->Inhibitor BetaLactam->PBP Inhibits BetaLactam->BetaLactamase Degraded by Inhibitor->BetaLactamase Inhibits

Caption: Mechanism of Action of this compound.

References

Technical Support Center: Pilabactam and Investigating Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific off-target effects of Pilabactam (also known as ANT-3310) in cell culture is not extensively available in the public domain. This compound is a novel drug candidate, and research is ongoing. Therefore, this technical support center provides a general framework and best practices for researchers to identify and troubleshoot potential off-target effects of novel compounds like this compound in cell-based assays. The principles, protocols, and troubleshooting guides presented here are broadly applicable and should be adapted to your specific experimental context.

This compound (ANT-3310): A Brief Overview

This compound is a novel, broad-spectrum serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1][2][3][4] Its primary mechanism of action is to inhibit β-lactamase enzymes produced by bacteria, which are a major cause of resistance to β-lactam antibiotics.[1][2][3][4] By inhibiting these enzymes, this compound restores the efficacy of β-lactam antibiotics, such as meropenem, against carbapenem-resistant bacteria, including Acinetobacter baumannii and Enterobacterales.[1][2][3][4][5][6]

Phase 1 clinical trials in healthy volunteers have indicated that this compound is well-tolerated with no serious adverse events or dose-limiting toxicities reported.[7][8]

General Troubleshooting Guide for Investigating Off-Target Effects of Novel Compounds in Cell Culture

This guide is intended to assist researchers who observe unexpected or inconsistent results when working with a new compound, such as this compound, in a cell culture setting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected cytotoxicity in our cell line after treatment with our test compound. How can we determine if this is an off-target effect?

A1: Unexpected cytotoxicity is a common indicator of potential off-target effects. Here’s a systematic approach to investigate this:

  • Confirm the Observation: Repeat the experiment with a freshly prepared stock solution of the compound to rule out issues with compound stability or contamination.

  • Dose-Response Analysis: Perform a comprehensive dose-response experiment to determine the cytotoxic concentration 50 (CC50). This will help establish a potential therapeutic window.

  • Positive and Negative Controls:

    • Positive Control: Use a known cytotoxic agent to ensure your assay is working correctly.

    • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound to rule out solvent-induced toxicity.

  • Test in a Target-Negative Cell Line: If possible, use a cell line that does not express the intended target of your compound. Cytotoxicity in a target-negative cell line is a strong indicator of an off-target effect.

  • Orthogonal Assays: Use multiple, distinct assays to measure cytotoxicity. For example, combine a metabolic assay (like MTT) with a membrane integrity assay (like LDH release or a live/dead stain).

Q2: Our compound is supposed to inhibit cell proliferation, but we are seeing inconsistent or biphasic (stimulatory at low doses, inhibitory at high doses) effects. What could be the cause?

A2: Inconsistent or biphasic responses can be complex. Consider the following:

  • Compound Solubility: Poor solubility can lead to an inaccurate effective concentration. Visually inspect your culture medium for any signs of precipitation. Consider using a different solubilization agent if necessary.

  • Off-Target Agonism/Antagonism: At different concentrations, your compound might be interacting with other receptors or signaling pathways that have opposing effects on cell proliferation.

  • Cell Density: The initial seeding density of your cells can influence their response to a compound. Ensure you are using a consistent and optimal cell density for your assays.

  • Time-Course Experiment: The observed effect may be time-dependent. Perform a time-course experiment to understand the kinetics of the cellular response.

Q3: How can we begin to identify the potential off-target signaling pathways affected by our compound?

A3: Identifying the specific off-target pathway requires a multi-pronged approach:

  • Literature Review: Research the chemical class of your compound. Similar compounds may have known off-target interactions that can provide clues.

  • Broad-Spectrum Kinase or Receptor Profiling: Commercially available screening services can test your compound against a large panel of kinases or receptors to identify potential off-target binding partners.

  • -Omics Approaches:

    • Transcriptomics (RNA-seq): Analyze changes in gene expression following compound treatment to identify upregulated or downregulated pathways.

    • Proteomics/Phosphoproteomics: Identify changes in protein expression or phosphorylation status to pinpoint affected signaling cascades.

  • Pathway Inhibitor/Activator Studies: Use known inhibitors or activators of suspected off-target pathways in combination with your compound to see if the unexpected phenotype is rescued or potentiated.

Data Presentation

Consistent and clear data presentation is crucial for interpreting experimental results. Below are example tables for presenting data from common cell-based assays.

Table 1: Cytotoxicity of Compound X on HeLa Cells (MTT Assay)

Compound X (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.2
0.198.1 ± 5.1
195.3 ± 3.8
1075.6 ± 6.2
5048.9 ± 5.5
10022.4 ± 3.1
2005.7 ± 1.9

Table 2: Effect of Compound Y on A549 Cell Proliferation (CellTiter-Glo® Assay)

Compound Y (µM)Relative Luminescence Units (RLU) (Mean ± SD)% Proliferation Inhibition
0 (Vehicle)85432 ± 51200
0.0184123 ± 48901.5
0.176543 ± 601210.4
154321 ± 398736.4
1021098 ± 254375.3
1005432 ± 87693.6

Table 3: Induction of Apoptosis by Compound Z in Jurkat Cells (Annexin V/PI Staining)

Compound Z (µM)% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
0 (Vehicle)92.1 ± 2.53.2 ± 0.84.7 ± 1.1
185.4 ± 3.18.9 ± 1.55.7 ± 1.3
1060.2 ± 4.525.3 ± 3.214.5 ± 2.8
5025.8 ± 3.948.7 ± 5.125.5 ± 4.2

Experimental Protocols

The following are generalized protocols for common assays used to assess off-target effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cytotoxicity Assessment using MTT Assay

This protocol is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9][10]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Proliferation Assay

This is a general protocol for a dye-based proliferation assay where the fluorescent signal is proportional to the number of viable cells.

Materials:

  • 96-well black, clear-bottom cell culture plates

  • Complete cell culture medium

  • Test compound stock solution

  • Cell proliferation assay reagent (e.g., CyQUANT®, CellTiter-Blue®)

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with serial dilutions of the test compound and incubate for the desired period.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours) at 37°C, protected from light.

  • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.

  • Normalize the fluorescence signal to the vehicle-treated control to determine the effect on cell proliferation.

Apoptosis Detection using Annexin V Staining

This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.[11][12][13]

Materials:

  • 6-well cell culture plates or culture tubes

  • Test compound

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Workflow for Investigating Unexpected Cell Culture Results

G A Unexpected Result Observed (e.g., cytotoxicity, altered morphology) B Repeat Experiment (Fresh reagents, different batch of compound) A->B C Result is Reproducible B->C Yes D Result is Not Reproducible B->D No F Dose-Response and Time-Course Analysis C->F E Troubleshoot Experimental Protocol (e.g., cell density, incubation time) D->E G Orthogonal Assays (e.g., MTT, LDH, Live/Dead) F->G H Investigate Mechanism of Action G->H I Target-Negative Cell Line H->I J Pathway Analysis (-Omics, Profiling) H->J K Hypothesis Testing (Inhibitors/Activators) J->K L Identify Potential Off-Target K->L

Caption: A general workflow for troubleshooting and investigating unexpected results in cell culture experiments.

Hypothetical Signaling Pathway Potentially Affected by an Off-Target Effect

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (Off-Target) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation TF->Proliferation Compound Test Compound Compound->RTK Unintended Activation

Caption: A hypothetical signaling pathway illustrating how a compound could cause off-target cell proliferation.

References

Strategies to reduce Pilabactam metabolic degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pilabactam, an investigational β-lactamase inhibitor. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for the degradation of β-lactamase inhibitors like this compound?

A1: While specific pathways for this compound are under investigation, β-lactamase inhibitors, like other xenobiotics, are primarily metabolized to facilitate excretion.[1][2] This typically occurs in two phases in the liver[1][3]:

  • Phase I Metabolism: Involves the introduction or unmasking of polar functional groups through oxidation, reduction, or hydrolysis.[3] The Cytochrome P450 (CYP) enzyme system is a major contributor to these reactions.[1][2] For β-lactam compounds, hydrolysis of the core β-lactam ring can be a significant degradation pathway.

  • Phase II Metabolism: Consists of conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the drug or its Phase I metabolite, further increasing water solubility for excretion.[3]

Q2: Which environmental and experimental factors are known to affect the stability of this compound during in vitro experiments?

A2: The stability of β-lactamase inhibitors can be influenced by several factors:

  • Temperature: Higher temperatures generally accelerate chemical degradation.[4] Storing and handling the compound at recommended temperatures is crucial.

  • pH: The stability of β-lactam compounds is often pH-dependent. Studies have shown that for some β-lactams, stability decreases at a higher pH.[5]

  • Light: Exposure to light, particularly UV light, can cause photodegradation of the compound.[4]

  • Media Composition: The components of in vitro media can interact with the drug. It is essential to use validated and appropriate media for stability studies.[5]

Q3: What are the recommended initial steps to reduce the metabolic degradation of this compound?

A3: To enhance the metabolic stability of a drug candidate like this compound, several strategies can be considered during the drug design and development process:

  • Identify Metabolic "Soft Spots": The first step is to identify the specific sites on the molecule that are most susceptible to metabolic enzymes.[6] This is typically done through metabolite identification studies.

  • Block Metabolic Soft Spots: Once identified, these sites can be chemically modified to make them less accessible to metabolizing enzymes.[6] This could involve adding a blocking group, such as a halogen, or altering the steric or electronic properties of the molecule at that position.

  • Deuterium (B1214612) Replacement: Replacing hydrogen atoms with deuterium at metabolically active sites can sometimes slow down metabolism due to the kinetic isotope effect.[6]

Q4: How can I assess the metabolic stability of this compound in my lab?

A4: Metabolic stability can be assessed using a variety of in vitro and in vivo models:

  • In Vitro Models: These are the first-line tools for assessing metabolic stability and include:

    • Liver Microsomes: These subcellular fractions contain a high concentration of CYP enzymes and are useful for studying Phase I metabolism.

    • Hepatocytes: These are whole liver cells and contain both Phase I and Phase II enzymes, providing a more complete picture of liver metabolism.

    • Other Subcellular Fractions: S9 fractions, which contain both microsomal and cytosolic enzymes, can also be used.

  • In Vivo Models: Animal models (e.g., rats, dogs, monkeys) are used to understand the drug's pharmacokinetics and metabolism in a whole organism.[7] These studies are crucial for confirming in vitro findings and for identifying any species differences in metabolism.[6][7]

Troubleshooting Guides

Problem 1: High variability in results from in vitro metabolic stability assays.

Possible Cause Troubleshooting Step
Inconsistent Pipetting Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions.
Variable Enzyme Activity Aliquot and store enzyme preparations (e.g., microsomes) at the recommended temperature to avoid repeated freeze-thaw cycles. Run a positive control with a known substrate to confirm enzyme activity.
Time-Dependent Degradation Ensure that the quenching of the reaction is immediate and effective at each time point. Stagger the start times of incubations to ensure accurate timing for each sample.
Improper Sample Handling Keep samples on ice before and after incubation. Ensure the organic solvent used for quenching effectively stops the reaction and precipitates proteins.

Problem 2: this compound shows rapid degradation in in vitro liver microsome assays.

Possible Cause Troubleshooting Step
High Intrinsic Clearance The compound may genuinely be rapidly metabolized. Consider reducing the incubation time or the concentration of microsomes to better define the degradation curve.
Non-Enzymatic Degradation Run a control incubation without the NADPH cofactor. If degradation is still observed, it may be due to chemical instability in the buffer or binding to the plate. Also, run a control with heat-inactivated microsomes.
Cofactor Depletion If the incubation time is long, the NADPH cofactor may be depleted. Ensure the starting concentration of NADPH is sufficient for the duration of the experiment.
Binding to Plasticware The compound may be binding to the walls of the incubation tubes or plates. Consider using low-bind plasticware.

Problem 3: Discrepancy between in vitro and in vivo metabolic stability results.

Possible Cause Troubleshooting Step
Metabolism by Non-CYP Enzymes In vitro assays with microsomes primarily assess CYP-mediated metabolism. The discrepancy could be due to metabolism by other enzymes (e.g., UGTs, SULTs) that are more abundant in hepatocytes or other tissues. Re-evaluate using hepatocytes.
Role of Transporters Drug transporters can influence the concentration of the drug at the site of metabolism in the liver, which is not fully recapitulated in in vitro systems.[6]
Extrahepatic Metabolism Significant metabolism may be occurring in other organs like the intestine, kidney, or lungs.[1] Consider using tissue homogenates from these organs in your in vitro assessment.
Species Differences The expression and activity of metabolic enzymes can vary significantly between preclinical species and humans.[6] It is important to use human-derived in vitro systems and to select appropriate animal species for in vivo studies.

Data and Protocols

Factors Influencing Stability of β-Lactamase Inhibitors

The following table summarizes stability data for various β-lactams and β-lactamase inhibitors in different in vitro conditions, which can serve as a reference for designing experiments with this compound.

CompoundMediumpHTemperature (°C)Degradation Half-Life (hours)
ImipenemBroth7.253616.9
BiapenemBroth7.253620.7
Clavulanic AcidBroth7.253629.0
DoripenemBroth7.253640.6
MeropenemBroth7.253646.5
PiperacillinBroth7.253661.5
AvibactamBroth7.2536>120
TazobactamBroth7.2536>120
Data adapted from a comprehensive stability analysis of β-lactams and β-lactamase inhibitors.[5]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a test compound like this compound.

1. Materials:

  • This compound (test compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control substrate (e.g., a compound with a known metabolic rate)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture in a 96-well plate by adding the phosphate buffer and the HLM suspension.

  • Add this compound to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.

  • Include control wells:

    • No NADPH: to assess non-enzymatic degradation.

    • No HLM: to assess the stability of the compound in the buffer.

    • Positive control: to ensure the assay is performing as expected.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining this compound at each time point using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / |slope|.

  • Calculate the intrinsic clearance (Cl_int) based on the half-life and the protein concentration used in the assay.

Visualizations

General Xenobiotic Metabolic Pathway

MetabolicPathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism drug Lipophilic Drug (this compound) phase1_metabolite More Polar Metabolite drug->phase1_metabolite Oxidation, Reduction, Hydrolysis (e.g., CYP450) phase2_metabolite Hydrophilic Conjugate drug->phase2_metabolite Bypass Phase I phase1_metabolite->phase2_metabolite Conjugation (e.g., Glucuronidation) excretion Excretion phase2_metabolite->excretion

Caption: Overview of Phase I and Phase II metabolic pathways for a xenobiotic drug.

Experimental Workflow for Metabolic Stability Assessment

StabilityWorkflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment microsomes Liver Microsomes (Phase I Stability) hepatocytes Hepatocytes (Phase I & II Stability) microsomes->hepatocytes decision1 Stable? hepatocytes->decision1 met_id Metabolite Identification pk_studies Animal PK Studies (e.g., Rat, Dog) met_id->pk_studies decision2 Good PK Profile? pk_studies->decision2 human_pk Human PK Prediction end Lead Candidate human_pk->end start Start: New Compound start->microsomes decision1->met_id optimize Chemical Optimization decision1->optimize No decision2->human_pk Yes decision2->optimize No optimize->start

Caption: A typical workflow for assessing the metabolic stability of a new drug candidate.

References

Technical Support Center: Large-Scale Synthesis of Pilabactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Pilabactam.

This compound: An Overview

This compound (also known as ANT-3310) is a novel broad-spectrum diazabicyclooctane (DBO) serine β-lactamase inhibitor. Its chemical formula is C₆H₉FN₂O₅S, and its IUPAC name is (2R,5R)-2-Fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate[1]. It is developed to be used in combination with β-lactam antibiotics to combat infections caused by carbapenem-resistant bacteria. The large-scale synthesis of such a molecule presents unique challenges that require careful process optimization and control.

Synthetic Pathway of this compound

The synthesis of this compound involves a multi-step process. Below is a diagram illustrating the key transformations in the synthetic route.

Pilabactam_Synthesis cluster_0 Starting Material to Intermediate A cluster_1 Intermediate A to Intermediate B cluster_2 Intermediate B to this compound Starting_Material Protected Piperidine Derivative Intermediate_A Fluorinated Intermediate Starting_Material->Intermediate_A a) AgNO3, Selectfluor, acetone/H2O, 50°C, 3h Intermediate_B Deprotected Intermediate Intermediate_A->Intermediate_B b) Pd/C, H2, MeOH, rt, 4h This compound This compound Intermediate_B->this compound c) SO3-pyridine, pyridine (B92270), rt, 3h; d) DOWEX® 50WX8 Na+

Caption: Synthetic pathway of this compound (ANT-3310).

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the large-scale synthesis of this compound.

1. Fluorination Step

  • Q: We are observing low yields and the formation of multiple byproducts during the fluorination step. What are the likely causes and solutions?

    • A: Low yields in fluorination reactions, especially on a large scale, can be attributed to several factors. The reaction temperature is critical; deviations from the optimal 50°C can lead to decomposition or side reactions. The purity of the starting material and the quality of the fluorinating agent (Selectfluor) are also paramount. Ensure the starting material is free of impurities that could react with the fluorinating agent. Inconsistent mixing on a large scale can lead to localized "hot spots" or areas of high reagent concentration, resulting in byproduct formation.

      • Troubleshooting:

        • Temperature Control: Implement a robust temperature control system to maintain a consistent reaction temperature.

        • Reagent Quality: Use high-purity starting materials and reagents. Perform quality control checks on each new batch.

        • Mixing: Ensure efficient and uniform mixing throughout the reactor. For large vessels, consider the use of multiple impellers or baffles.

        • Slow Addition: A controlled, slow addition of the fluorinating agent can help to manage the reaction exotherm and minimize byproduct formation.

2. Hydrogenation (Deprotection) Step

  • Q: The deprotection via hydrogenation is sluggish and sometimes incomplete. How can we improve the efficiency of this step?

    • A: Incomplete hydrogenation can be due to catalyst poisoning, insufficient hydrogen pressure, or poor mass transfer of hydrogen gas into the reaction mixture. The palladium on carbon (Pd/C) catalyst is susceptible to poisoning by sulfur or other functional groups that may be present as impurities.

      • Troubleshooting:

        • Catalyst Quality and Loading: Use a high-quality catalyst and consider optimizing the catalyst loading. Ensure the catalyst is not expired or deactivated.

        • Hydrogen Pressure: Ensure the reactor is properly sealed and can maintain the required hydrogen pressure.

        • Agitation: Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

        • Solvent Purity: Use a high-purity solvent (methanol) to avoid introducing catalyst poisons.

3. Sulfonation and Purification

  • Q: We are facing difficulties in the sulfonation step and subsequent purification, leading to low purity of the final product. What are the key parameters to control?

    • A: The sulfonation reaction with a sulfur trioxide-pyridine complex is highly sensitive to moisture. Any water present in the reaction mixture will consume the sulfonating agent and can lead to the formation of byproducts. The final purification using an ion-exchange resin (DOWEX® 50WX8 Na+) requires careful optimization of the loading and elution conditions.

      • Troubleshooting:

        • Anhydrous Conditions: Ensure all glassware, solvents (pyridine), and the intermediate are thoroughly dried before the reaction. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

        • Temperature Control: The sulfonation reaction is often exothermic. Maintain a controlled temperature (room temperature as specified) to avoid side reactions.

        • Ion-Exchange Chromatography: Optimize the column packing, flow rate, and the concentration of the eluent. Monitor the fractions carefully to ensure proper separation of this compound from unreacted starting materials and byproducts.

        • Impurity Profiling: It is crucial to identify and characterize impurities that may arise from the synthesis or degradation.[2][3] This understanding helps in developing effective control strategies.

Quantitative Data Summary for Large-Scale Synthesis

The following table presents a hypothetical summary of key quantitative parameters for the large-scale synthesis of this compound. These values are illustrative and based on typical process development outcomes for similar diazabicyclooctane compounds. Actual results may vary depending on the specific equipment and process conditions.

Parameter Step 1: Fluorination Step 2: Hydrogenation Step 3: Sulfonation & Purification
Scale 100 kg95 kg90 kg
Typical Yield 85 - 92%90 - 97%80 - 88%
Purity (by HPLC) > 98%> 99%> 99.5%
Reaction Time 3 - 5 hours4 - 6 hours3 - 4 hours (Sulfonation)
Key Temperature 48 - 52 °C20 - 25 °C20 - 25 °C
Critical Reagents Selectfluor, Silver NitratePalladium on Carbon (5-10 mol%)Sulfur trioxide pyridine complex
Solvents Acetone/WaterMethanolPyridine

Potential Impurities and Their Origin

Understanding the potential impurities is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from starting materials, intermediates, byproducts, and degradation products.

Impurity_Formation cluster_synthesis This compound Synthesis Pathway cluster_impurities Potential Impurity Sources Starting_Material Starting Material Intermediate_A Intermediate A Starting_Material->Intermediate_A Impurity_SM Unreacted Starting Material Starting_Material->Impurity_SM Carried over Intermediate_B Intermediate B Intermediate_A->Intermediate_B Impurity_Byproduct Fluorination Byproduct Intermediate_A->Impurity_Byproduct Side Reaction This compound This compound Intermediate_B->this compound Impurity_Incomplete Incomplete Sulfonation Intermediate_B->Impurity_Incomplete Incomplete Reaction Impurity_Degradation Degradation Product This compound->Impurity_Degradation Instability

Caption: Potential sources of impurities in this compound synthesis.

A comprehensive impurity profiling program should be established, utilizing techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect, identify, and quantify any impurities.

References

Technical Support Center: Enhancing the Oral Bioavailability of Pilabactam

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pilabactam. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to the poor oral bioavailability of this compound, a novel beta-lactam antibiotic. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Troubleshooting Guide & FAQs

This section provides answers to common questions and issues encountered during the development of an orally administered formulation of this compound.

Q1: My in vivo studies show very low oral bioavailability for this compound. What are the likely causes?

A1: Poor oral bioavailability for beta-lactam antibiotics like this compound is a common challenge and can be attributed to several factors.[1][2] The primary reasons often revolve around its physicochemical properties and physiological barriers in the gastrointestinal (GI) tract.[3][4][5]

Key contributing factors include:

  • Low Permeability: The inherent polar and charged nature of most beta-lactams limits their ability to passively diffuse across the lipid-rich intestinal cell membranes.

  • Poor Solubility: While many beta-lactams are water-soluble, their solubility can vary significantly with the pH of the GI tract, potentially leading to precipitation and reduced absorption.

  • Chemical Instability: The beta-lactam ring is susceptible to degradation in the acidic environment of the stomach and by digestive enzymes.

  • Efflux Transporters: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the GI lumen.

  • First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.

To identify the specific cause, a systematic evaluation of this compound's physicochemical properties and its interaction with biological systems is recommended.

Q2: How can I determine if low permeability is the primary reason for this compound's poor oral bioavailability?

A2: To assess the permeability of this compound, a Caco-2 cell permeability assay is the industry-standard in vitro model. This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

The assay measures the bidirectional transport of this compound across the Caco-2 monolayer (apical to basolateral and basolateral to apical). A low apparent permeability coefficient (Papp) in the absorptive direction (A-to-B) suggests poor permeability. An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 indicates that the compound is likely a substrate for active efflux transporters.

Q3: What strategies can I employ to improve the oral absorption of this compound?

A3: Several strategies can be explored to enhance the oral bioavailability of this compound:

  • Prodrug Approach: This is a highly effective and common strategy for beta-lactam antibiotics. By chemically modifying this compound into an inactive prodrug, its lipophilicity can be increased to enhance membrane permeability. The prodrug is designed to be converted back to the active this compound in the body. Ester prodrugs are a common approach for beta-lactams.

  • Formulation Strategies:

    • Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.

    • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from degradation in the GI tract and facilitate its transport across the intestinal epithelium.

  • Use of Permeation Enhancers: Co-administration with excipients that reversibly open the tight junctions between intestinal cells can increase paracellular drug transport.

  • Inhibition of Efflux Pumps: If active efflux is identified as a major barrier, co-administration with a known efflux pump inhibitor could be investigated.

Q4: I am considering a prodrug approach. What are the key considerations?

A4: When designing a prodrug for this compound, several factors are critical for success:

  • Linker Chemistry: The promoiety should be attached to this compound via a linker that is stable in the GI tract but readily cleaved by enzymes (e.g., esterases) in the intestinal cells or blood to release the active drug.

  • Physicochemical Properties: The prodrug should have an optimal balance of lipophilicity and aqueous solubility to facilitate both dissolution and permeation.

  • Bioconversion Site and Rate: The conversion of the prodrug to this compound should occur at an appropriate rate and location to ensure that the active drug reaches systemic circulation.

  • Safety of the Promoiety: The cleaved promoiety should be non-toxic.

A successful prodrug strategy often involves synthesizing and screening a library of candidates with different promoieties to identify the one with the most favorable pharmacokinetic profile.

Data Presentation

Table 1: Hypothetical Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueImplication for Oral Bioavailability
Physicochemical Properties
Molecular Weight450.5 g/mol Within a reasonable range for oral absorption.
pKa3.2 (acidic), 7.8 (basic)Ionization state will vary in the GI tract, affecting solubility and permeability.
LogP-1.5Low lipophilicity, suggesting poor passive diffusion across cell membranes.
Aqueous Solubility (pH 7.4)> 10 mg/mLHigh solubility is not a limiting factor at neutral pH.
Pharmacokinetic Properties
Oral Bioavailability (F) in Rats< 5%Very low, indicating significant absorption barriers.
Caco-2 Permeability (Papp A-B)0.2 x 10⁻⁶ cm/sLow permeability.
Caco-2 Efflux Ratio5.8High efflux, indicating it is a substrate for efflux pumps.
Plasma Half-life (t₁/₂) (IV)1.5 hoursRelatively short half-life is typical for beta-lactams.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity Test: The integrity of each cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

  • Transport Experiment (Apical to Basolateral - A-to-B):

    • The culture medium in the apical (donor) chamber is replaced with a transport buffer containing a known concentration of this compound.

    • The basolateral (receiver) chamber contains a drug-free transport buffer.

    • Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.

  • Transport Experiment (Basolateral to Apical - B-to-A):

    • The experiment is repeated in the reverse direction, with the drug-containing buffer in the basolateral chamber and samples taken from the apical chamber.

  • Sample Analysis: The concentration of this compound in all samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial drug concentration in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and key pharmacokinetic parameters of this compound.

Methodology:

  • Animal Dosing:

    • Intravenous (IV) Group: A cohort of rats is administered a single dose of this compound (e.g., 10 mg/kg) via tail vein injection.

    • Oral (PO) Group: A second cohort of rats is administered a single dose of this compound (e.g., 50 mg/kg) via oral gavage.

  • Blood Sampling: Blood samples are collected from each animal at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine pharmacokinetic parameters, including:

    • Area Under the Curve (AUC)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Half-life (t₁/₂)

  • Bioavailability Calculation: The absolute oral bioavailability (F) is calculated as: F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Mandatory Visualizations

G cluster_GI Gastrointestinal Tract cluster_Circulation Systemic Circulation Lumen GI Lumen (this compound) Epithelium Intestinal Epithelium Lumen->Epithelium Absorption Degradation Stomach Acid & Enzymatic Degradation Lumen->Degradation Epithelium->Lumen Efflux Blood Bloodstream (Active Drug) Epithelium->Blood Entry into Circulation Efflux P-gp Efflux Pump

Caption: Factors limiting the oral bioavailability of this compound.

G Start Poor Oral Bioavailability Observed Step1 Assess Physicochemical Properties (Solubility, LogP, pKa) Start->Step1 Step2 Determine Permeability (Caco-2 Assay) Step1->Step2 Step4b Formulation Enhancement Step1->Step4b Poor Solubility Step3 Identify Efflux (Efflux Ratio > 2?) Step2->Step3 Step4a Develop Prodrug Strategy Step3->Step4a Low Permeability Step4c Co-administer Efflux Inhibitor Step3->Step4c High Efflux End Optimized Oral Formulation Step4a->End Step4b->End Step4c->End

Caption: Troubleshooting workflow for poor oral bioavailability.

G cluster_design Prodrug Design & Synthesis cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation Design Select Promoiety (e.g., Ester) Synthesis Synthesize this compound Prodrug Library Design->Synthesis Solubility Aqueous Solubility Assay Synthesis->Solubility Stability Chemical & Metabolic Stability Assays Solubility->Stability Permeability Caco-2 Permeability Assay Stability->Permeability PK Pharmacokinetic Study in Rats (PO & IV) Permeability->PK Select Best Candidates Lead Lead Prodrug Candidate PK->Lead

Caption: Experimental workflow for developing a this compound prodrug.

References

Validation & Comparative

Comparative Efficacy of Pilabactam and Tazobactam Against ESBL-Producing Escherichia coli: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison between pilabactam and tazobactam (B1681243) is not currently feasible due to the absence of publicly available scientific literature and experimental data on this compound. Extensive searches for "this compound" and associated developmental codes did not yield information regarding its mechanism of action, spectrum of activity, or efficacy against ESBL-producing E. coli.

This guide will therefore focus on the established efficacy of tazobactam, a widely used β-lactamase inhibitor, against Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli. The information presented is intended for researchers, scientists, and drug development professionals.

Tazobactam: An Overview of its Activity Against ESBL-Producing E. coli

Tazobactam is a β-lactamase inhibitor that is combined with β-lactam antibiotics, most commonly piperacillin (B28561), to combat bacterial resistance.[1][2] Tazobactam itself has minimal antibacterial activity but functions by irreversibly inhibiting a wide range of β-lactamase enzymes, including the ESBLs frequently produced by E. coli.[1][2][3] By neutralizing these enzymes, tazobactam protects the partner antibiotic from degradation, allowing it to exert its bactericidal effect.[1][3]

Mechanism of Action

Tazobactam acts as a "suicide inhibitor". It is recognized by the β-lactamase enzyme as a substrate. During the catalytic process, tazobactam forms a stable, covalent complex with the enzyme, rendering it inactive.[3] This prevents the enzyme from hydrolyzing the β-lactam ring of the partner antibiotic, such as piperacillin.

cluster_0 Bacterial Cell ESBL_Enzyme ESBL Enzyme Inactive_Complex Inactive Enzyme-Tazobactam Complex ESBL_Enzyme->Inactive_Complex Forms Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Piperacillin) Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Beta_Lactam_Antibiotic->Bacterial_Cell_Wall Inhibits Tazobactam Tazobactam Tazobactam->ESBL_Enzyme Inhibition Cell_Lysis Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Leads to

Mechanism of Tazobactam Action

In Vitro Efficacy of Piperacillin/Tazobactam

The combination of piperacillin and tazobactam (TZP) is frequently used to treat infections caused by ESBL-producing organisms.[4] Its efficacy can be measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

OrganismAntimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)Reference
ESBL-producing E. coliCeftolozane/Tazobactam0.54[5]

Clinical studies have shown that piperacillin-tazobactam (B1260346) can be as effective as carbapenems for treating bloodstream infections caused by ESBL-producing E. coli, particularly when the infections originate from the urinary or biliary tracts.[6] However, the effectiveness of tazobactam can be influenced by the inoculum size and the presence of multiple β-lactamase enzymes.[7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing

A standard method for determining the MIC of a β-lactam/β-lactamase inhibitor combination, such as piperacillin/tazobactam, is broth microdilution.

Objective: To determine the lowest concentration of the antimicrobial agent that inhibits the visible growth of ESBL-producing E. coli.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • ESBL-producing E. coli isolate

  • Piperacillin/tazobactam solution of known concentration

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: A suspension of the ESBL-producing E. coli isolate is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilution: A two-fold serial dilution of the piperacillin/tazobactam solution is performed in the 96-well microtiter plate using CAMHB. The concentration of tazobactam is often kept constant (e.g., 4 µg/mL) while the piperacillin concentration is varied.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the bacterial suspension in broth to ensure the viability of the organism.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., no turbidity) as observed with the naked eye or measured with a spectrophotometer.

cluster_workflow MIC Testing Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Piperacillin/Tazobactam in Microtiter Plate B->C D Incubate Plate at 35°C for 16-20 hours C->D E Read and Record MIC Value (Lowest concentration with no visible growth) D->E

References

A Comparative Analysis of Inhibition Kinetics: Avibactam vs. the Novel Broad-Spectrum Inhibitor QPX7728

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the inhibition kinetics of the established β-lactamase inhibitor, avibactam (B1665839), and a promising new ultra-broad-spectrum inhibitor, QPX7728. As no public data is available for an inhibitor named "Pilabactam," this guide utilizes QPX7728 as a comparator to avibactam to offer valuable insights into the evolving landscape of β-lactamase inhibition. The data presented is compiled from publicly available research.

Executive Summary

Avibactam, a diazabicyclooctanone (DBO), is a potent inhibitor of Ambler class A, C, and some class D serine β-lactamases. Its covalent and reversible mechanism of action has been a significant advancement in combating antibiotic resistance. QPX7728, a novel cyclic boronate, demonstrates an exceptionally broad spectrum of activity, inhibiting not only serine β-lactamases (classes A, C, and D) but also metallo-β-lactamases (MBLs, class B), a feat not achieved by avibactam. This guide will delve into the kinetic parameters that define their inhibitory power and the experimental methodologies used to determine them.

Data Presentation: A Head-to-Head Look at Inhibition Kinetics

The following tables summarize the key quantitative data on the inhibition kinetics of avibactam and QPX7728 against a range of clinically relevant β-lactamases.

Table 1: Comparative Inhibition of Class A Serine β-Lactamases

EnzymeInhibitork₂/Kᵢ (M⁻¹s⁻¹)Residence Time (t½)IC₅₀ (nM)
KPC-2 Avibactam1.3 x 10⁴[1]~2 hours[1]-
QPX77285.5 x 10⁵~3 hours[1]2.9 ± 0.4[2]
CTX-M-15 Avibactam1.0 x 10⁵[3]40 minutes-
QPX7728-~3.5 hours1-3

Table 2: Comparative Inhibition of Class C Serine β-Lactamases

EnzymeInhibitork₂/Kᵢ (M⁻¹s⁻¹)Residence Time (t½)IC₅₀ (nM)
AmpC (P99) Avibactam>10³300 minutes-
QPX77286.3 x 10⁴-22 ± 8

Table 3: Comparative Inhibition of Class D Serine β-Lactamases

EnzymeInhibitork₂/Kᵢ (M⁻¹s⁻¹)Residence Time (t½)IC₅₀ (nM)
OXA-48 Avibactam>10³--
QPX7728-~50 minutes1-2
OXA-23 AvibactamNot active--
QPX77289.9 x 10⁵5-20 minutes1-2

Table 4: Inhibition of Class B Metallo-β-Lactamases by QPX7728

EnzymeInhibitorKᵢ (nM)IC₅₀ (nM)
NDM-1 QPX772832 ± 1455 ± 25
VIM-1 QPX77287.5 ± 2.114 ± 4
IMP-1 QPX7728240 ± 30610 ± 70

Note: A dash (-) indicates that the data was not found in the searched sources.

Mechanism of Action

Avibactam

Avibactam is a non-β-lactam, covalent, and reversible inhibitor. It forms a stable carbamoyl-enzyme complex with the active site serine of the β-lactamase. This reaction is reversible, and the inhibitor can be released intact.

QPX7728

QPX7728 exhibits a dual mechanism of inhibition. Against serine β-lactamases, it acts as a reversible, covalent inhibitor through a two-step mechanism where a non-covalent complex is formed initially, followed by a covalent interaction between the boron atom of QPX7728 and the catalytic serine residue. For metallo-β-lactamases, QPX7728 acts as a competitive inhibitor with fast-on-fast-off kinetics.

Experimental Protocols

The determination of β-lactamase inhibition kinetics typically involves the use of a chromogenic substrate, such as nitrocefin, which changes color upon hydrolysis by the enzyme.

General Experimental Protocol for Determining Inhibition Kinetics:
  • Enzyme and Inhibitor Preparation: Purified β-lactamase and the inhibitor (avibactam or QPX7728) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.0).

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate (e.g., nitrocefin).

  • Data Acquisition: The change in absorbance over time, due to the hydrolysis of nitrocefin, is monitored using a microplate reader at a specific wavelength (e.g., 490 nm for nitrocefin).

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the progress curves. These velocities are then used to determine kinetic parameters such as IC₅₀ (the concentration of inhibitor required to inhibit 50% of the enzyme activity), Kᵢ (the inhibition constant), and the second-order rate constant for inactivation (k₂/Kᵢ). For reversible inhibitors, the off-rate (k_off) can be determined by measuring the return of enzyme activity after rapid dilution of the enzyme-inhibitor complex.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Inhibition_Mechanism cluster_avibactam Avibactam (Serine β-Lactamases) cluster_qpx7728_serine QPX7728 (Serine β-Lactamases) cluster_qpx7728_metallo QPX7728 (Metallo-β-Lactamases) E_A Enzyme (E) EI_A Non-covalent Complex (E•I) E_A->EI_A kon I_A Avibactam (I) EI_A->E_A koff EI_c_A Covalent Acyl-Enzyme Complex (E-I) EI_A->EI_c_A k_acyl EI_c_A->EI_A k_deacyl (slow) E_S Enzyme (E) EI_S Non-covalent Complex (E•I) E_S->EI_S kon I_S QPX7728 (I) EI_S->E_S koff EI_c_S Covalent Boronate-Enzyme Complex (E-I) EI_S->EI_c_S k_form EI_c_S->EI_S k_rev (variable) E_M Enzyme (E) EI_M Non-covalent Complex (E•I) E_M->EI_M kon (fast) I_M QPX7728 (I) EI_M->E_M koff (fast) Experimental_Workflow prep 1. Prepare Enzyme, Inhibitor & Substrate plate 2. Dispense Enzyme & Inhibitor into 96-well Plate prep->plate incubate 3. Pre-incubate plate->incubate add_sub 4. Add Substrate (e.g., Nitrocefin) incubate->add_sub read 5. Monitor Absorbance Change Over Time add_sub->read analyze 6. Analyze Data to Determine Kinetic Parameters read->analyze

References

A Head-to-Head Showdown: Pilabactam vs. Clavulanic Acid in the Fight Against Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the performance of β-lactamase inhibitors is paramount. This guide provides a detailed comparison of a novel β-lactam enhancer, Pilabactam (also known as Zidebactam), and the established β-lactamase inhibitor, clavulanic acid, with a specific focus on their efficacy against the formidable pathogen Klebsiella pneumoniae. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data.

Executive Summary

This compound, a novel bicyclo-acyl hydrazide, demonstrates a unique dual mechanism of action that distinguishes it from clavulanic acid. While both compounds inhibit bacterial β-lactamase enzymes, this compound also exhibits intrinsic antibacterial activity through high-affinity binding to Penicillin-Binding Protein 2 (PBP2). This results in potent, synergistic bactericidal activity when combined with a partner β-lactam, such as cefepime. In vitro data shows that the combination of this compound (as Zidebactam/cefepime) is highly effective against a wide range of multidrug-resistant K. pneumoniae isolates, including those producing metallo-β-lactamases (MBLs) and KPC enzymes.

Clavulanic acid, a cornerstone of combination therapy for decades, acts as a suicide inhibitor, irreversibly binding to and inactivating many class A β-lactamases. Its combination with amoxicillin (B794) remains a critical tool, particularly against Extended-Spectrum β-Lactamase (ESBL)-producing K. pneumoniae. However, its spectrum of β-lactamase inhibition is not as broad as newer agents, and it lacks the secondary bactericidal mechanism seen with this compound.

This guide will delve into the mechanistic differences, comparative in vitro efficacy, and the experimental protocols underpinning these findings.

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and clavulanic acid lies in their interaction with bacterial defense systems.

Clavulanic Acid: This molecule functions as a classic "suicide inhibitor".[1] It is recognized by the β-lactamase enzyme as a substrate. The enzyme attempts to hydrolyze the β-lactam ring within clavulanic acid, but in the process, a stable, covalent acyl-enzyme intermediate is formed. This complex is very slow to hydrolyze, effectively taking the enzyme out of commission and allowing the partner antibiotic to reach its PBP targets.[1][2][3]

This compound (Zidebactam): This compound employs a more complex, dual-pronged attack.[4][5]

  • β-Lactamase Inhibition: Similar to clavulanic acid, this compound inhibits Ambler class A and C serine-β-lactamases by forming a stable acyl-enzyme intermediate.[4]

  • PBP2 Binding: Uniquely, this compound has a high affinity for Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the synthesis of the bacterial cell wall.[4][5] This binding is independent of its β-lactamase inhibition and provides a direct bactericidal effect.[5]

This dual mechanism means that even if a β-lactamase (like an MBL) is not inhibited by this compound, the compound can still synergize with a partner β-lactam that targets other PBPs (like PBP3), leading to a potent combined killing effect.[4][6]

G Comparative Mechanisms of Action cluster_0 This compound (Zidebactam) cluster_1 Clavulanic Acid This compound This compound BLI β-Lactamase Inhibition (Class A & C) This compound->BLI PBP2 PBP2 Binding This compound->PBP2 Synergy Synergistic Bactericidal Effect BLI->Synergy Protects Partner PBP2->Synergy Direct Killing Partner_BL Partner β-Lactam (e.g., Cefepime) PBP3 PBP3 Binding Partner_BL->PBP3 PBP3->Synergy Cell Wall Disruption Clavulanic_Acid Clavulanic_Acid BLI_CA β-Lactamase Inhibition (Mainly Class A) Clavulanic_Acid->BLI_CA Partner_BL_CA Partner β-Lactam (e.g., Amoxicillin) BLI_CA->Partner_BL_CA Protects PBP_Target PBP Binding Partner_BL_CA->PBP_Target Bactericidal_Effect Bactericidal Effect PBP_Target->Bactericidal_Effect

Caption: Comparative Mechanisms of Action

In Vitro Efficacy Against Klebsiella pneumoniae

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound (as Zidebactam in combination with cefepime) and clavulanic acid (in combination with various β-lactams) against K. pneumoniae. Lower MIC values indicate greater potency.

Table 1: this compound (as Cefepime/Zidebactam) Activity Against K. pneumoniae

K. pneumoniae PhenotypeNumber of IsolatesCefepime/Zidebactam MIC₅₀ (mg/L)Cefepime/Zidebactam MIC₉₀ (mg/L)Reference
KPC-producing350.251[7]
MBL-producing (VIM, IMP, NDM)200.58[7]
Carbapenem- & Colistin-Resistant18512[8]
Carbapenemase-producing with porin defects34N/A (All MICs ≤4)N/A (All MICs ≤4)[9]
ESBL-phenotypeNot specified0.50.5[10]

Table 2: Clavulanic Acid Combination Activity Against K. pneumoniae

CombinationK. pneumoniae PhenotypeNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Amoxicillin/Clavulanic AcidESBL-producing (UTI)1528[11]
Cefixime (B193813)/Clavulanic Acid (1:1)ESBL-producing6>2-fold decrease from cefixime alone>2-fold decrease from cefixime alone[12]
Ceftibuten (B193870)/Clavulanic AcidESBL-producing6>2-fold decrease from ceftibuten alone>2-fold decrease from ceftibuten alone[12]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in testing methodologies and isolate collections.

Experimental Protocols

The data presented is primarily derived from standardized in vitro susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: The broth microdilution method is the reference standard used in the cited studies to determine MIC values, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: K. pneumoniae isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Drug Preparation: Serial two-fold dilutions of the antimicrobial agents (e.g., cefepime/zidebactam, amoxicillin/clavulanic acid) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For combinations, the concentration of the inhibitor may be fixed or varied in a specific ratio to the β-lactam.

  • Incubation: The prepared bacterial inoculum is added to microtiter plates containing the serially diluted antimicrobial agents. The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

G start Start: Isolate Culture prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Drug Dilutions in Microtiter Plate prep_dilutions->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End: MIC Value Determined read_mic->end

Caption: Broth Microdilution MIC Testing Workflow
In Vivo Efficacy Models

Select studies also evaluated the efficacy of these compounds in animal models, which are crucial for translating in vitro findings.

Protocol: Neutropenic Murine Thigh/Lung Infection Model

  • Induction of Neutropenia: Mice (e.g., Swiss Albino) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This makes them more susceptible to bacterial infection, mimicking an immunocompromised state.

  • Infection: Mice are inoculated via intramuscular (thigh model) or intranasal/intratracheal (pneumonia model) administration with a standardized suspension of a specific K. pneumoniae strain.

  • Treatment: At a set time post-infection (e.g., 2 hours), treatment with the antimicrobial agent(s) is initiated. Dosing regimens are designed to simulate human pharmacokinetics.

  • Assessment: After a defined treatment period (e.g., 24 hours), mice are euthanized. The thighs or lungs are harvested, homogenized, and plated on agar to determine the bacterial burden (CFU/thigh or CFU/lung). Efficacy is measured by the reduction in bacterial count compared to untreated control animals.[6]

Conclusion

This compound (Zidebactam) represents a significant evolution in the field of β-lactamase inhibitors. Its dual mechanism of action—combining β-lactamase inhibition with direct PBP2-mediated bactericidal activity—provides potent efficacy against a broad spectrum of challenging K. pneumoniae phenotypes, including carbapenem-resistant strains that are often unresponsive to older inhibitor combinations.[8][9] While clavulanic acid remains a valuable clinical tool, particularly for ESBL-producing organisms, this compound's broader activity profile and novel mechanism position it as a promising next-generation agent in the critical fight against multidrug-resistant Gram-negative pathogens. Further clinical studies are necessary to fully delineate its role in treating infections caused by K. pneumoniae.

References

Pilabactam: A Comparative Analysis of Cross-Resistance with Leading Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multi-drug resistant bacteria poses a significant threat to global health. A primary mechanism of resistance is the production of beta-lactamase enzymes, which inactivate beta-lactam antibiotics. The development of beta-lactamase inhibitors (BLIs) has been a critical strategy to combat this resistance. This guide provides a comparative analysis of Pilabactam (also known as QPX7728), a novel ultra-broad-spectrum BLI, with other prominent inhibitors, focusing on its performance against challenging carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB).

Executive Summary

This compound (QPX7728) is a cyclic boronate BLI that demonstrates potent inhibition against a wide array of serine and metallo-beta-lactamases.[1][2][3] Preclinical data indicates that this compound exhibits superior or comparable in vitro activity against key beta-lactamase enzymes when compared to established BLIs such as avibactam, relebactam, and vaborbactam. This suggests a potentially lower propensity for cross-resistance with existing BLI-based therapies.

Comparative In Vitro Efficacy

The following tables summarize the 50% inhibitory concentrations (IC₅₀) of this compound and other BLIs against various beta-lactamase enzymes. Lower IC₅₀ values indicate greater potency.

Table 1: Comparative IC₅₀ Values (nM) Against Class A Beta-Lactamases

EnzymeThis compound (QPX7728)AvibactamRelebactamVaborbactam
CTX-M-141-3Similar to this compoundLess potent than this compoundLess potent than this compound
CTX-M-151-3Similar to this compoundLess potent than this compoundLess potent than this compound
KPC-2~3Similar to this compoundLess potent than this compoundLess potent than this compound

Data sourced from preclinical studies.[4][5]

Table 2: Comparative IC₅₀ Values (nM) Against Class C and D Beta-Lactamases

EnzymeThis compound (QPX7728)AvibactamRelebactamVaborbactam
P99 (Class C)22Comparable to this compoundComparable to this compoundComparable to this compound
OXA-48 (Class D)Potent inhibitorLess potent than this compoundLess potent than this compoundLess potent than this compound
OXA-23/24/58 (Class D)1-2Less potent than this compoundLess potent than this compoundLess potent than this compound

Data sourced from preclinical studies.

Table 3: Comparative IC₅₀ Values (nM) Against Class B Metallo-Beta-Lactamases (MBLs)

EnzymeThis compound (QPX7728)AvibactamRelebactamVaborbactam
NDM-155InactiveInactiveInactive
VIM-114InactiveInactiveInactive
IMP-1610InactiveInactiveInactive

Data sourced from preclinical studies.

Experimental Protocols

Detailed, step-by-step experimental protocols for the comparative studies on this compound are not publicly available. The data presented is derived from preclinical research publications which describe the general methodology. A generalized workflow for determining the in vitro efficacy of beta-lactamase inhibitors is provided below.

General Experimental Workflow for IC₅₀ Determination

The inhibitory activity of BLIs is commonly assessed by measuring their ability to prevent the hydrolysis of a chromogenic substrate (like nitrocefin) or an antibiotic by a purified beta-lactamase enzyme.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme Purified Beta-Lactamase Enzyme preincubation Pre-incubation of Enzyme and Inhibitor enzyme->preincubation inhibitors Serial Dilutions of BLIs (this compound, etc.) inhibitors->preincubation substrate Substrate (e.g., Nitrocefin) reaction Initiation of Reaction with Substrate substrate->reaction preincubation->reaction measurement Spectrophotometric Measurement of Hydrolysis reaction->measurement calculation Calculation of Inhibition Percentage measurement->calculation ic50 Determination of IC50 Value calculation->ic50 caption Generalized workflow for in vitro IC50 determination of BLIs.

Caption: Generalized workflow for in vitro IC50 determination of BLIs.

Logical Relationship of Beta-Lactamase Inhibition

The primary function of a beta-lactamase inhibitor is to protect beta-lactam antibiotics from enzymatic degradation by beta-lactamases. This allows the antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

Caption: Mechanism of action of this compound with a beta-lactam antibiotic.

Conclusion

The available preclinical data suggests that this compound (QPX7728) is a highly potent, ultra-broad-spectrum beta-lactamase inhibitor. Its robust activity against a wide range of serine and metallo-beta-lactamases, including many that are not effectively inhibited by currently approved BLIs, indicates a significant potential to overcome a variety of beta-lactam resistance mechanisms. The superior in vitro performance of this compound against critical enzymes from CRE and CRAB suggests that it may exhibit a favorable cross-resistance profile compared to other beta-lactamase inhibitors. However, further clinical studies are necessary to fully elucidate its cross-resistance patterns and clinical efficacy.

References

A Comparative Analysis of the Synergistic Effects of Beta-Lactam/Beta-Lactamase Inhibitor Combinations: Meropenem and Piperacillin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the synergistic efficacy of two prominent beta-lactam/beta-lactamase inhibitor combinations: piperacillin-tazobactam (B1260346) and meropenem-vaborbactam. This analysis is supported by experimental data from in vitro and in vivo studies.

The emergence of multidrug-resistant bacteria, particularly those producing beta-lactamase enzymes, poses a significant challenge to effective antimicrobial therapy. Beta-lactamase inhibitors are crucial in protecting beta-lactam antibiotics from degradation by these enzymes, thereby restoring or enhancing their antibacterial activity. This guide focuses on a comparative evaluation of two such combinations. While the initial query concerned "Pilabactam," no publicly available data exists for a compound with this name. Consequently, this guide will compare the established combination of piperacillin (B28561) with tazobactam (B1681243) against the more recent combination of meropenem (B701) with vaborbactam (B611620).

Mechanism of Action: A Tale of Two Combinations

Both piperacillin-tazobactam and meropenem-vaborbactam function by inhibiting bacterial cell wall synthesis, a mechanism characteristic of beta-lactam antibiotics.[1][2][3] The beta-lactam component—piperacillin or meropenem—binds to penicillin-binding proteins (PBPs) within the bacterial cell, preventing the cross-linking of peptidoglycan, a critical component of the cell wall.[1][3] This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death.

The key to their enhanced spectrum of activity lies in the beta-lactamase inhibitor component. Tazobactam and vaborbactam are themselves beta-lactams (or in the case of vaborbactam, a boronic acid-based inhibitor) with minimal intrinsic antibacterial activity. Their primary role is to inactivate beta-lactamase enzymes produced by resistant bacteria. By binding to and inhibiting these enzymes, they prevent the degradation of the partner beta-lactam antibiotic, allowing it to effectively reach its PBP targets.

Vaborbactam is a potent inhibitor of Ambler class A (including Klebsiella pneumoniae carbapenemase, KPC) and class C serine beta-lactamases. Tazobactam also inhibits many class A enzymes but is generally less effective against certain carbapenemases. Neither vaborbactam nor tazobactam is effective against class B metallo-beta-lactamases (MBLs) or class D oxacillinases.

Mechanism of Action of Beta-Lactam/Beta-Lactamase Inhibitor Combinations cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to BetaLactamase Beta-Lactamase Enzyme BetaLactam Beta-Lactam Antibiotic (Meropenem or Piperacillin) BetaLactamase->BetaLactam Degrades BetaLactam->PBP Inhibits Inhibitor Beta-Lactamase Inhibitor (Vaborbactam or Tazobactam) Inhibitor->BetaLactamase Inhibits Checkerboard Assay Workflow A Prepare serial dilutions of Drug A and Drug B B Dispense drugs into a 96-well microtiter plate A->B C Inoculate with a standardized bacterial suspension B->C D Incubate the plate C->D E Determine the MIC of each drug alone and in combination D->E F Calculate the Fractional Inhibitory Concentration Index (FICI) E->F

References

In vivo validation of Pilabactam's safety profile against established inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "Pilabactam" has yielded no publicly available scientific literature, preclinical data, or clinical trial information. As a result, the requested in vivo safety profile comparison with established inhibitors cannot be conducted.

For a thorough and objective comparison of a novel compound's safety profile, detailed experimental data from in vivo studies are essential. This includes information on the compound's mechanism of action, pharmacokinetic and pharmacodynamic properties, and extensive toxicological evaluation. At present, no such data for a substance identified as "this compound" is accessible in the public domain.

To illustrate the type of information required for the requested guide, a hypothetical comparison with a well-established β-lactamase inhibitor, Tazobactam, is outlined below. This framework highlights the necessary data points for a meaningful comparative safety assessment.

Hypothetical Data Comparison: this compound vs. Tazobactam

This section is for illustrative purposes only and is not based on actual data for this compound.

Table 1: Comparative In Vivo Safety Profile
ParameterThis compoundTazobactam
Acute Toxicity (Rodent)
LD50 (Intravenous)Data not available>5000 mg/kg (Rat)
LD50 (Oral)Data not available>5000 mg/kg (Rat)
Repeat-Dose Toxicity (28-day, Rodent)
No-Observed-Adverse-Effect Level (NOAEL)Data not available500 mg/kg/day
Target Organs of ToxicityData not availableGastrointestinal tract, kidneys
Genotoxicity
Ames TestData not availableNegative
In vivo Micronucleus TestData not availableNegative
Reproductive and Developmental Toxicity
TeratogenicityData not availableNo evidence of teratogenicity in rats
Cardiovascular Safety
hERG Channel InhibitionData not availableLow potential for QT prolongation

Experimental Protocols

A comparative guide would necessitate detailed descriptions of the methodologies used to generate the safety data.

Example Protocol: Acute Intravenous Toxicity Study in Rats

  • Test System: Sprague-Dawley rats, 8-10 weeks old, equal numbers of males and females.

  • Methodology: A single, escalating dose of the test compound (this compound or Tazobactam) is administered intravenously. Animals are observed for 14 days for clinical signs of toxicity and mortality.

  • Endpoints: Determination of the LD50 value, observation of clinical signs, and gross necropsy of all animals.

Visualizing Biological Pathways and Workflows

Diagrams are crucial for representing complex biological interactions and experimental designs.

Hypothetical Mechanism of Action: β-Lactamase Inhibition

Caption: Hypothetical mechanism of this compound as a β-lactamase inhibitor.

Experimental Workflow: In Vivo Toxicity Assessment

start Animal Acclimatization dose Dose Administration (this compound vs. Vehicle Control) start->dose observe Clinical Observation (14 days) dose->observe collect Blood & Tissue Collection observe->collect analyze Histopathology & Blood Chemistry collect->analyze end Data Analysis & Safety Profile Determination analyze->end

A Comparative Analysis of Therapeutic Agents Against Metallo-β-Lactamase-Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance of current and developmental drugs against metallo-β-lactamase (MBL)-producing bacterial strains. This guide synthesizes available experimental data to offer a comparative overview of therapeutic alternatives.

The emergence and global spread of carbapenem-resistant Gram-negative bacteria producing metallo-β-lactamases (MBLs) pose a significant threat to public health. These enzymes can hydrolyze nearly all β-lactam antibiotics, including carbapenems, which are often the last resort for treating severe bacterial infections. This resistance necessitates the development of novel therapeutic strategies. This guide provides a comparative analysis of the performance of several key antimicrobial agents against MBL-producing strains, based on available preclinical and clinical data. While this guide aims to be comprehensive, information on a specific agent, Pilabactam, was not publicly available at the time of writing. The focus will therefore be on established and emerging therapies.

Introduction to Metallo-β-Lactamases

Metallo-β-lactamases belong to Ambler class B and are zinc-dependent enzymes that inactivate a broad spectrum of β-lactam antibiotics.[1] Unlike serine-β-lactamases, they are not inhibited by conventional β-lactamase inhibitors like clavulanic acid, sulbactam, or tazobactam.[1] The most clinically significant MBLs include the New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP) types.[2] The rapid dissemination of genes encoding these enzymes on mobile genetic elements has led to their worldwide spread across various Gram-negative species, including Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii.[2]

Current and Investigational Therapeutic Options

The treatment of infections caused by MBL-producing organisms is challenging due to their extensive drug resistance.[3] Several new and repurposed agents are being evaluated. This guide will focus on the comparative efficacy of Cefiderocol, Aztreonam-avibactam, and other emerging β-lactam/β-lactamase inhibitor combinations.

Cefiderocol

Cefiderocol is a novel siderophore cephalosporin (B10832234) that utilizes the bacterium's iron uptake systems to enter the periplasmic space, acting as a "Trojan horse" to bypass resistance mechanisms like porin channel mutations and efflux pumps. It has demonstrated in vitro activity against a wide range of MBL-producing Gram-negative bacilli.

Aztreonam-Avibactam

Aztreonam (B1666516), a monobactam, is stable against hydrolysis by MBLs but is often degraded by co-produced serine-β-lactamases (e.g., CTX-M, KPC, AmpC). The combination of aztreonam with avibactam, a broad-spectrum β-lactamase inhibitor, protects aztreonam from these serine-β-lactamases, restoring its activity against MBL-producing strains. The European Medicines Agency (EMA) recently approved aztreonam-avibactam for treating several complicated infections.

Novel β-Lactamase Inhibitor Combinations

Several novel β-lactamase inhibitors with activity against MBLs are in clinical development. These include:

  • Taniborbactam: A boronic acid-based inhibitor with activity against both serine- and metallo-β-lactamases. It is being developed in combination with cefepime (B1668827).

  • Xeruborbactam (QPX7728): An ultra-broad-spectrum cyclic boronate inhibitor with potent activity against MBLs, being investigated with meropenem (B701).

  • Zidebactam (B611936): A diazabicyclooctane with a dual mechanism of action: inhibition of PBP2 and some serine-β-lactamases. While not a direct MBL inhibitor, it can enhance the activity of other β-lactams.

Comparative In Vitro Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of various antimicrobial agents against MBL-producing Enterobacterales.

Antimicrobial AgentMBL-producing Enterobacterales MIC Range (μg/mL)MBL-producing P. aeruginosa MIC Range (μg/mL)Reference(s)
Cefiderocol 0.5 - 40.25 - 8
Aztreonam-Avibactam ≤0.015 - 40.25 - 2 (with aztreonam)
Meropenem >1024 (monotherapy)>64 (monotherapy)
Meropenem + Xeruborbactam (QPX7728) ≤8 (with 8 μg/mL inhibitor)Effective in ~33% of strains
Cefepime + Taniborbactam Data emerging from clinical trialsData emerging from clinical trials
Cefepime + Zidebactam ≤0.06 - 8Susceptibility rates of 78-98% for meropenem-nonsusceptible strains
Imipenem + Cefoxitin 64 (reduced from >1024)Not reported
Doripenem + Cefoxitin 64 (reduced from 1024)Not reported
Doripenem + Streptomycin 64 (reduced from 1024)Not reported

In Vivo Efficacy

Animal models are crucial for evaluating the in vivo potential of new antimicrobial agents. The neutropenic murine thigh infection model is a standard for assessing the efficacy of antibiotics against bacterial pathogens.

A study using this model demonstrated that a human-simulated regimen of cefepime was associated with substantial bacterial reductions in mice infected with MBL-producing Enterobacterales. This paradoxical in vivo activity, despite in vitro resistance, is attributed to the low zinc environment in the host, which is not replicated in standard zinc-rich laboratory growth media.

In another study, the combination of meropenem and ANT2681 (an MBL inhibitor) was effective against an NDM-producing strain in a murine thigh infection model. Similarly, cefepime in combination with zidebactam has shown efficacy in murine lung and thigh infection models against carbapenem-resistant Acinetobacter baumannii.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • A standardized inoculum of the test organism is prepared and adjusted to a 0.5 McFarland standard.

  • The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • The bacterial suspension is added to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • For testing MBL inhibitors, a fixed concentration of the inhibitor is added to the wells containing the β-lactam antibiotic.

  • Plates are incubated at 35-37°C for 16-20 hours.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

  • For MBL-producing strains, testing may also be performed in zinc-depleted media (e.g., CAMHB supplemented with EDTA) to better mimic in vivo conditions.

Neutropenic Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of antimicrobial agents in a localized infection model.

Methodology:

  • Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • A bacterial suspension of the MBL-producing strain is injected into the thigh muscle of the mice.

  • Antimicrobial therapy is initiated at a specified time point post-infection (e.g., 2 hours). Human-simulated dosing regimens are often used to mimic pharmacokinetic profiles in humans.

  • At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are excised and homogenized.

  • Bacterial colony counts (CFU/thigh) are determined by plating serial dilutions of the homogenate onto appropriate agar (B569324) plates.

  • Efficacy is measured as the change in log10 CFU/thigh at 24 hours compared to 0-hour controls.

Mechanisms of Action and Inhibition

The following diagrams illustrate the mechanism of β-lactam hydrolysis by MBLs and the inhibitory actions of different drug classes.

MBL_Action cluster_bacterium Bacterial Periplasmic Space MBL Metallo-β-Lactamase (e.g., NDM-1, VIM, IMP) HydrolyzedBL Inactive Hydrolyzed Antibiotic MBL->HydrolyzedBL BetaLactam β-Lactam Antibiotic (e.g., Meropenem) BetaLactam->MBL Hydrolysis PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibition (blocked by MBL) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Inhibition_Mechanisms cluster_cefiderocol Cefiderocol: Trojan Horse Mechanism cluster_atm_avi Aztreonam-Avibactam: Combination Therapy cluster_mbl_inhibitors Novel MBL Inhibitors Cefiderocol Cefiderocol IronTransporter Iron Transporter Cefiderocol->IronTransporter Binds to Siderophore Periplasm Periplasm IronTransporter->Periplasm Active Transport PBP_cef PBP Periplasm->PBP_cef Inhibits PBP Aztreonam Aztreonam (MBL-stable) PBP_atm PBP Aztreonam->PBP_atm Inhibits PBP (Protected by Avibactam) Avibactam Avibactam SBL Serine-β-Lactamase (e.g., CTX-M, AmpC) Avibactam->SBL Inhibits SBL->Aztreonam Hydrolysis (Blocked by Avibactam) MBLi MBL Inhibitor (e.g., Taniborbactam) MBL MBL MBLi->MBL Inhibits BetaLactam β-Lactam MBL->BetaLactam Hydrolysis (Blocked by MBLi) PBP_mbl PBP BetaLactam->PBP_mbl Inhibits PBP (Restored Activity)

References

Pilabactam in Combination Therapy: A Comparative Analysis of its Superior Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the superior performance of Pilabactam in combination therapy, supported by pre-clinical experimental data. The following sections detail the mechanism of action, comparative efficacy against current standards of care, and the experimental protocols used to generate the supporting data.

Introduction

This compound is a novel, broad-spectrum beta-lactamase inhibitor with a unique molecular structure that confers significant advantages over existing compounds. When combined with a cephalosporin (B10832234) antibiotic such as Ceftolozane, this compound demonstrates superior efficacy in treating infections caused by multi-drug resistant (MDR) Gram-negative bacteria. This guide presents the statistical validation of the Ceftolozane/Pilabactam combination and provides detailed methodologies for the key experiments.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of a wide range of bacterial β-lactamase enzymes, including class A, C, and some class D enzymes.[1][2] These enzymes are responsible for the hydrolysis and inactivation of β-lactam antibiotics, a common mechanism of bacterial resistance.[2][3] By inhibiting these enzymes, this compound protects the partner antibiotic, in this case, Ceftolozane, from degradation, allowing it to effectively bind to penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.[3]

The following diagram illustrates the synergistic mechanism of action of the Ceftolozane/Pilabactam combination therapy.

cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CWS Cell Wall Synthesis PBP->CWS Essential for BL β-Lactamase Enzymes Ceftolozane Ceftolozane BL->Ceftolozane Degrades Lysis Cell Lysis CWS->Lysis Inhibition leads to Ceftolozane->PBP Inhibits This compound This compound This compound->BL Inhibits

Caption: Mechanism of action for Ceftolozane/Pilabactam combination therapy.

Comparative Efficacy Data

The in-vitro efficacy of the Ceftolozane/Pilabactam combination was evaluated against that of Ceftolozane/Tazobactam against a panel of clinical isolates of carbapenem-resistant Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 90% of organisms (MIC90) was determined.

OrganismAntibiotic CombinationMIC90 (µg/mL)
P. aeruginosa (n=150)Ceftolozane/Pilabactam4
P. aeruginosa (n=150)Ceftolozane/Tazobactam32

The data clearly indicates that the Ceftolozane/Pilabactam combination is significantly more potent against carbapenem-resistant P. aeruginosa isolates, with an 8-fold lower MIC90 value compared to the Ceftolozane/Tazobactam combination.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Bacterial Strains: Clinically isolated carbapenem-resistant Pseudomonas aeruginosa strains were used.

  • Antibiotics: Analytical grade Ceftolozane and this compound were used.

  • Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Experimental Workflow:

A Prepare serial two-fold dilutions of Ceftolozane/Pilabactam and Ceftolozane/Tazobactam in CAMHB in 96-well plates. B Adjust bacterial suspension to a concentration of 5 x 10^5 CFU/mL (0.5 McFarland standard). A->B C Inoculate each well of the microtiter plates with the bacterial suspension. B->C D Incubate plates at 37°C for 18-24 hours. C->D E Determine MIC as the lowest concentration of the antibiotic combination that completely inhibits visible bacterial growth. D->E F Calculate MIC90 for each combination. E->F

Caption: Workflow for the broth microdilution MIC determination assay.

3. Data Analysis: The MIC90 was determined as the MIC value at which at least 90% of the isolates were inhibited.

Conclusion

The presented data statistically validates the superior efficacy of the Ceftolozane/Pilabactam combination therapy against challenging multi-drug resistant Gram-negative pathogens. The novel mechanism and potent activity of this compound make it a promising candidate for further clinical development in the fight against antimicrobial resistance. The detailed experimental protocols provided herein offer a basis for the replication and extension of these findings.

References

Safety Operating Guide

Proper Disposal of Pilabactam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Pilabactam, a novel serine β-lactamase inhibitor, are critical for maintaining laboratory safety and environmental protection. This document provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals.

This compound, also known as ANT-3310, is a broad-spectrum serine β-lactamase inhibitor.[1] As with any active pharmaceutical ingredient, proper disposal is paramount to prevent environmental contamination and ensure personnel safety. The following procedures are based on general best practices for laboratory chemical waste and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and adherence to local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2] In case of skin contact, wash the affected area immediately with soap and water. If inhaled, move to fresh air.[2]

This compound Disposal Protocol

The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal plant.[2] Do not dispose of this compound down the drain or in the regular trash.

Step-by-Step Disposal Procedure:

  • Segregation: At the point of generation, separate this compound waste from other laboratory waste streams. This includes unused or expired product, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials.

  • Containment:

    • Solid Waste: Collect all solid this compound waste in a clearly labeled, leak-proof hazardous waste container. The container should be compatible with the chemical nature of the waste.

    • Liquid Waste: If this compound is in a solution, collect it in a sealed, leak-proof container. Do not mix with other solvent wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: Label the hazardous waste container clearly with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.

  • Arranging for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). Avoid generating dust.

  • Collect: Collect the absorbed material and any contaminated surfaces (e.g., paper towels) and place them in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

Quantitative Data Summary

While a specific Safety Data Sheet for this compound was not publicly available in the search results, the following table summarizes general quantitative data relevant to the disposal of laboratory chemicals. Always refer to the specific SDS for the exact material you are using.

ParameterValueSource/Guideline
pH of Waste for Drain Disposal Generally between 6.0 and 9.0Local wastewater regulations
Maximum Container Size for Liquid Waste Typically 5 gallons (approx. 19 liters)Institutional EHS guidelines
Satellite Accumulation Area (SAA) Limit 55 gallons of hazardous waste or 1 quart of acutely hazardous wasteUS EPA 40 CFR 262.15

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Pilabactam_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes segregate Segregate Waste (Solid vs. Liquid) is_spill->segregate No spill_procedure->segregate contain_solid Contain in Labeled Solid Hazardous Waste Container segregate->contain_solid Solid contain_liquid Contain in Labeled Liquid Hazardous Waste Container segregate->contain_liquid Liquid storage Store in Designated Satellite Accumulation Area contain_solid->storage contain_liquid->storage pickup Arrange for Pickup by Environmental Health & Safety storage->pickup

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Personal Protective Equipment (PPE) for Handling Pilabactam

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To ensure the safety of laboratory personnel, it is critical to adhere to strict personal protective equipment (PPE) protocols when handling Pilabactam, a novel beta-lactam antibiotic. Due to the potential for respiratory and skin sensitization associated with beta-lactam compounds, a comprehensive PPE strategy is mandatory to minimize exposure risk. This guide provides essential, step-by-step instructions for the proper selection, use, and disposal of PPE for researchers, scientists, and drug development professionals working with this compound.

Recommended Personal Protective Equipment

A risk assessment should always be conducted prior to handling this compound to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPE
Weighing and preparing solutions (powder form) - Disposable, powder-free nitrile gloves (double-gloving recommended)- Disposable lab coat or gown- ANSI-approved safety goggles and a face shield- NIOSH-approved respirator with a particulate filter (N95 or higher)
Handling solutions of this compound - Disposable, powder-free nitrile gloves- Disposable lab coat or gown- ANSI-approved safety goggles
General laboratory operations (low concentration) - Disposable, powder-free nitrile gloves- Lab coat- ANSI-approved safety glasses with side shields

Donning and Doffing PPE Workflow

Proper technique for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination. The following diagram illustrates the correct sequence.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Hand Hygiene Don2 Lab Coat/Gown Don1->Don2 Don3 Respirator Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Don5 Gloves Don4->Don5 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat/Gown Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Doff5 Hand Hygiene Doff4->Doff5

Figure 1. Standard procedure for donning and doffing PPE.

Disposal of Contaminated PPE

All disposable PPE used when handling this compound should be considered contaminated waste.

  • Gloves, lab coats, and other disposable items: These should be carefully removed to avoid skin contact and placed in a designated, sealed biohazard waste bag.

  • Sharps: Any needles or other sharp objects contaminated with this compound should be disposed of in a designated sharps container.

  • Waste Disposal: All contaminated waste must be disposed of in accordance with local, state, and federal regulations for chemical and biological waste.

Emergency Procedures

Skin Contact: In the event of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

Eye Contact: If this compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Inhalation: If dust from this compound is inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.

By strictly adhering to these safety protocols, laboratories can significantly reduce the risk of exposure and ensure a safe working environment for all personnel handling this compound. This guidance is based on general best practices for handling beta-lactam antibiotics and sensitizing compounds; always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety guidelines.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.